Dimethylcurcumin
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGUKFHHNQMKJI-CIOHCNBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200352 | |
| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-98-0 | |
| Record name | Dimethylcurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylcurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylcurcumin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Dimethylcurcumin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for dimethylcurcumin (also known as ASC-J9), a synthetic analog of curcumin with significant potential in therapeutic applications. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows to support research and development efforts.
Synthesis of this compound
The primary method for synthesizing this compound is through a modification of the Pabon reaction, which involves the condensation of 3,4-dimethoxybenzaldehyde with 2,4-pentanedione (acetylacetone).[1] This method is widely adopted for the synthesis of curcumin and its analogs due to its efficiency.[2][3][4]
Synthesis Protocol: Modified Pabon Reaction
This protocol is adapted from established methods for curcuminoid synthesis.[1]
Materials:
-
3,4-dimethoxybenzaldehyde
-
2,4-pentanedione (acetylacetone)
-
Boric anhydride (B₂O₃)
-
Tributyl borate
-
n-butylamine
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 4 N
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol)
Procedure:
-
Complex Formation: In a round-bottom flask, dissolve 2,4-pentanedione (1 equivalent) and boric anhydride (0.7 equivalents) in ethyl acetate. Stir the mixture at 40°C for 30 minutes to form the boron-acetylacetonate complex. This step is crucial to activate the acetylacetone for the subsequent condensation.[1]
-
Aldehyde Addition: To the reaction mixture, add 3,4-dimethoxybenzaldehyde (2 equivalents) and tributyl borate (2 equivalents). Continue stirring at 40°C for another 30 minutes.[1]
-
Catalyst Addition: Slowly add a solution of n-butylamine (1.5 equivalents) in ethyl acetate dropwise over a period of 15 minutes.
-
Reaction: Stir the reaction mixture at 40°C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: After the reaction is complete, quench the reaction by adding 4 N hydrochloric acid. Heat the mixture to 60°C and stir for 30 minutes to hydrolyze the boron complexes.
-
Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via a modified Pabon reaction.
Purification of this compound
Purification of the crude product is essential to obtain this compound of high purity, suitable for biological and pharmaceutical studies. The most common methods are flash column chromatography followed by recrystallization.
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating the desired product from unreacted starting materials and byproducts.[5][6]
Protocol:
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical gradient starts with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increases the polarity (e.g., to 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent.
Table 1: Quantitative Data for Flash Column Chromatography Purification
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Initial Solvent Ratio | 9:1 (Hexane:Ethyl Acetate) |
| Final Solvent Ratio | 7:3 (Hexane:Ethyl Acetate) |
| Expected Purity | >95% |
Purification by Recrystallization
Recrystallization is a technique used to further purify the product obtained from column chromatography.[7]
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for curcuminoids.[7]
-
Dissolution: Dissolve the partially purified this compound in a minimal amount of hot ethanol.
-
Cooling: Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 2: Quantitative Data for Recrystallization Purification
| Parameter | Value/Range |
| Recrystallization Solvent | Ethanol |
| Expected Purity | >98% |
| Expected Yield | 70-85% (from chromatographed product) |
Signaling Pathway of this compound: Androgen Receptor Degradation
This compound is known to exert its biological effects, particularly in the context of prostate cancer, by promoting the degradation of the androgen receptor (AR).[8][9] This process is primarily mediated through the ubiquitin-proteasome pathway.[10]
Mechanism of Action:
-
AR Activation: In the absence of a ligand, the androgen receptor (AR) is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to an androgen (e.g., testosterone or dihydrotestosterone), the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.
-
AR Dimerization and DNA Binding: In the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and proliferation.
-
This compound-Induced Degradation: this compound is believed to interfere with the stability of the AR protein. It promotes the ubiquitination of the AR, a process where ubiquitin molecules are attached to the receptor. This tagging marks the AR for degradation by the 26S proteasome.[10] The exact mechanism may involve the recruitment of E3 ubiquitin ligases.
Androgen Receptor Degradation Pathway Diagram
Caption: this compound promotes androgen receptor degradation via the ubiquitin-proteasome pathway.
This guide provides a foundational understanding of the synthesis and purification of this compound, along with its primary mechanism of action. The detailed protocols and diagrams are intended to facilitate further research and development of this promising therapeutic agent.
References
- 1. Synthesis and evaluation of electron-rich curcumin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid separation and quantitation of curcuminoids combining pseudo two dimensional liquid flash chromatography and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. solubility-and-crystal-nucleation-in-organic-solvents-of-two-polymorphs-of-curcumin - Ask this paper | Bohrium [bohrium.com]
- 8. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AR ubiquitination induced by the curcumin analog suppresses growth of temozolomide-resistant glioblastoma through disrupting GPX4-Mediated redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AR ubiquitination induced by the curcumin analog suppresses growth of temozolomide-resistant glioblastoma through disrupting GPX4-Mediated redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Dimethylcurcumin in Cancer Cells: A Technical Guide
Abstract
Dimethylcurcumin (DMC), a synthetic analog of curcumin, has demonstrated significant potential as an anticancer agent with improved metabolic stability and bioavailability compared to its parent compound. This technical guide provides an in-depth overview of the biological activities of DMC in various cancer cell lines. We will explore its mechanisms of action, including the induction of apoptosis and cell cycle arrest, and its modulatory effects on critical signaling pathways such as the Androgen Receptor (AR), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) pathways. This document summarizes key quantitative data, details common experimental protocols for assessing DMC's activity, and provides visual representations of the molecular pathways involved to support further research and drug development efforts.
Introduction
Curcumin, the primary bioactive compound in turmeric, has been extensively studied for its pleiotropic pharmacological effects, including its anticancer properties. However, its clinical utility is hampered by poor water solubility, low metabolic stability, and consequently, low bioavailability. This compound (DMC), also known as ASC-J9, is a lipophilic derivative of curcumin designed to overcome these limitations while retaining or enhancing its therapeutic efficacy. Emerging evidence indicates that DMC exhibits potent anti-proliferative and pro-apoptotic effects across a range of cancer types, making it a promising candidate for further oncological investigation. This guide aims to consolidate the current understanding of DMC's anticancer activities at the molecular level.
Quantitative Efficacy of this compound in Cancer Cells
DMC has shown significant cytotoxic and anti-proliferative effects in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the reported IC50 values for DMC in different cancer cell lines.
Table 1: IC50 Values of this compound (DMC) in Colon Cancer Cells
| Cancer Cell Line | IC50 (µM) | Reference |
| HT-29 | 43.4 | [1] |
| SW480 | 28.2 | [1] |
Table 2: IC50 Values of this compound (DMC) and Related Analogs in Breast Cancer Cells
| Cell Line | Compound | IC50 (µM) | Treatment Time | Reference |
| MCF-7 | Hydrazinocurcumin (HC) | 2.57 | 72h | [2] |
| MDA-MB-231 | Hydrazinocurcumin (HC) | 3.37 | 72h | [2] |
| MCF-7 | Curcumin Analog 16 | 2.7 ± 0.5 | 72h | [2] |
| MDA-MB-231 | Curcumin Analog 16 | 1.5 ± 0.1 | 72h | [2] |
| MCF-7 | Curcumin Analog 17 | 0.4 ± 0.1 | 72h | [2] |
| MDA-MB-231 | Curcumin Analog 17 | 0.6 ± 0.1 | 72h | [2] |
| MCF-7 | Curcumin Analog 18 | 2.4 ± 1.0 | 72h | [2] |
| MDA-MB-231 | Curcumin Analog 18 | 2.4 ± 0.4 | 72h | [2] |
Note: Some studies utilize derivatives of curcumin, and it is important to distinguish these from DMC. The data for hydrazinocurcumin and other analogs are included to provide a broader context of curcumin-related compounds' efficacy.
Mechanisms of Action
DMC exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These processes are orchestrated through the modulation of various intracellular signaling pathways.
Induction of Apoptosis
Apoptosis is a critical mechanism by which DMC eliminates cancer cells. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins. DMC has been shown to shift this balance in favor of apoptosis.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: DMC treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. This alteration increases the Bax/Bcl-2 ratio, which is a key determinant for the induction of apoptosis via the mitochondrial pathway.[1][3]
-
Caspase Activation: The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[1] This event triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. DMC has been shown to activate caspase-3, a key executioner caspase, which then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[1][4]
-
Downregulation of Survivin: DMC can downregulate the expression of survivin, a member of the inhibitor of apoptosis protein (IAP) family that directly inhibits caspase-3.[1] By reducing survivin levels, DMC facilitates the activation of caspase-3 and promotes apoptosis.
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Cancer Type | Effect | Protein Target | Reference |
| Colon Cancer | ↑ Expression | Bax, Cytochrome c | [1] |
| ↓ Expression | Bcl-2, Survivin | [1] | |
| ↑ Cleavage | Caspase-3, PARP | [1] | |
| Breast Cancer | ↑ Expression | Bax, Cytochrome c | [1] |
| ↓ Expression | Bcl-2 | [1] | |
| Renal Cancer | ↑ Activation | Caspase-3 | [1] |
Cell Cycle Arrest
In addition to inducing apoptosis, DMC can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle.
Key Molecular Events:
-
Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: DMC has been found to increase the expression of p21 and p53.[1] The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By upregulating p21, DMC can induce cell cycle arrest, often at the G1/S or G2/M phases.
-
Downregulation of Cyclins and CDKs: In breast cancer cells, DMC has been shown to inhibit the expression of Cyclin D1 and CDK4, key regulators of the G1 phase of the cell cycle.[1] This inhibition prevents cells from transitioning from the G1 to the S phase, thereby halting proliferation.
Modulation of Key Signaling Pathways
The anticancer effects of DMC are underpinned by its ability to interfere with several crucial signaling pathways that are often dysregulated in cancer.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. DMC, particularly in the form of its enol isomer ASC-J9, has been shown to be a potent inhibitor of AR signaling.
Mechanism of Action:
-
AR Degradation: Unlike traditional anti-androgens that act as competitive inhibitors, DMC enhances the degradation of the AR protein.[5] This leads to a reduction in the overall levels of AR in the cancer cells, thereby inhibiting androgen-mediated signaling.
-
Downregulation of AR Target Genes: By promoting AR degradation, DMC effectively suppresses the expression of AR target genes that are crucial for prostate cancer cell survival and proliferation, such as prostate-specific antigen (PSA).[6]
Caption: this compound's effect on the Androgen Receptor pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.
Mechanism of Action:
-
Inhibition of JAK Phosphorylation: Curcumin and its analogs can inhibit the phosphorylation of Janus kinases (JAKs), which are the upstream activators of STAT3.[7] By preventing JAK activation, DMC can block the subsequent phosphorylation and activation of STAT3.
-
Suppression of STAT3 Target Genes: Inhibition of STAT3 activation by DMC leads to the downregulation of its target genes, which include proteins involved in cell survival (e.g., Bcl-2), proliferation (e.g., cyclins), and angiogenesis.
Caption: this compound's inhibition of the JAK/STAT3 signaling pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is another transcription factor that is constitutively active in many cancers and controls the expression of genes involved in inflammation, cell survival, and proliferation.
Mechanism of Action:
-
Inhibition of IκBα Degradation: The activity of NF-κB is primarily regulated by its inhibitor, IκBα. In the canonical pathway, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and proteasomal degradation. Curcumin has been shown to suppress the activation of IKK, thereby preventing IκBα degradation.[8] This keeps NF-κB sequestered in the cytoplasm and prevents its nuclear translocation and activity.
-
Suppression of NF-κB Target Genes: By inhibiting NF-κB activation, DMC can downregulate the expression of NF-κB target genes, including anti-apoptotic proteins like Bcl-2 and Bcl-xL, and inflammatory cytokines.[9][10]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the biological activity of this compound in cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
DMC Treatment: Treat the cells with a range of concentrations of DMC (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the DMC concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with DMC at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with DMC, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in cell lysates.
-
Cell Lysis: Treat cells with DMC, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p21, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General experimental workflow for assessing DMC's activity.
Conclusion and Future Directions
This compound has emerged as a potent anticancer agent that overcomes the pharmacokinetic limitations of curcumin. Its ability to induce apoptosis, trigger cell cycle arrest, and modulate key oncogenic signaling pathways like AR, STAT3, and NF-κB highlights its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development.
Future research should focus on elucidating the precise molecular interactions of DMC with its targets, exploring its efficacy in combination with other chemotherapeutic agents, and conducting preclinical in vivo studies to validate its anticancer effects in more complex biological systems. Further investigation into its effects on other cancer-related processes such as angiogenesis, metastasis, and cancer stem cells will also be crucial in fully understanding its potential as a next-generation anticancer drug.
References
- 1. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of curcumin on Bcl-2 and Bax expression in nude mice prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin inhibits proliferation, migration, invasion and promotes apoptosis of retinoblastoma cell lines through modulation of miR-99a and JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Dimethylcurcumin
Introduction
This compound (DiMC), also known as ASC-J9, is a synthetic analog of curcumin, the active compound in turmeric.[1] While curcumin has demonstrated a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects, its clinical application is significantly hindered by poor water solubility, low oral bioavailability, and rapid metabolism.[1][2][3][4] this compound was developed to overcome these limitations. As a more lipophilic compound, it exhibits improved systemic bioavailability and metabolic stability compared to its parent compound, making it a promising agent for therapeutic development, particularly in oncology.[1][5] This guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound demonstrates significant advantages over curcumin. Its structural modifications lead to altered absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its enhanced biological activity.
Metabolism and Stability
A key advantage of this compound is its enhanced metabolic stability.[1] Curcumin is known to be rapidly metabolized in vivo into less active products like tetrahydrocurcumin.[1] In contrast, studies using human and mouse liver microsomes have shown that this compound is metabolized less extensively.[5] For instance, after a 48-hour incubation with HCT116 human colon cancer cells, nearly all curcumin was degraded, whereas less than 30% of this compound was degraded.[5] In vivo studies in mice also confirmed that this compound is more stable after intraperitoneal administration.[5]
The primary metabolic pathways for this compound involve O-demethylation followed by the formation of dihydro-derivatives.[5] It has also been noted that this compound is more resistant to phase II metabolism (glucuronidation) compared to curcumin, which may be due to the modification of the phenolic hydroxyl groups that are susceptible to this conjugation process.[1] The plasma stability of this compound at a 5 mg/kg dose has been reported to be three times that of curcumin.[1]
Bioavailability
The enhanced metabolic stability and lipophilicity of this compound contribute to its significantly improved oral bioavailability compared to curcumin.[1] While specific oral bioavailability percentages are not consistently reported across studies, the resulting plasma concentrations and area under the curve (AUC) are markedly higher. For example, the tumor-reducing effect of this compound at a 25 mg/kg dose in mice was found to be greater than that of curcumin at a 50 mg/kg dose, suggesting superior in vivo efficacy likely due to better bioavailability.[1]
To further enhance its delivery and bioavailability, various nanoformulations have been explored, including solid lipid nanoparticles, micelles, and composite nanoparticles.[1][2][6] These formulations aim to improve the solubility of the highly hydrophobic this compound, prolong its circulation time, and increase its accumulation in target tissues like tumors.[1][6] A pharmacokinetic study in rats using a micellar formulation of this compound demonstrated significantly increased and prolonged in vivo drug exposure and enhanced drug accumulation in tumors.[1]
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative data on the pharmacokinetics of this compound and its parent compound, curcumin. The data is compiled from various preclinical studies and highlights the superior pharmacokinetic profile of this compound and its formulations.
| Compound/Formulation | Dose & Route | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Key Findings | Reference |
| Curcumin (in SLNs) | 250 mg/kg (oral) | ICR Mice | 209 | 2285 (0-48h) | Baseline for nanoparticle formulation. | [7] |
| Curcuminoids (in SLNs) | 138 mg/kg curcumin equiv. (oral) | ICR Mice | 285 | 2811 (0-48h) | Co-existing curcuminoids appeared to improve curcumin's bioavailability. | [7] |
| Curcumin (Co-solvent) | 50 mg/kg (IM) | Rats | - | - | Resulted in a 28-fold increase in relative bioavailability compared to a DMSO formulation. | [8] |
| Curcumin (Co-solvent) | 30 mg/kg (IV) | Rats | - | - | Achieved 30% absolute bioavailability via intramuscular injection. | [8] |
| This compound | 5 mg/kg | - | - | - | Plasma stability was 3 times that of curcumin at the same dose. | [1] |
| This compound | - | - | - | - | Clearance rate was significantly lower than curcumin at high doses (10–20 µM). | [1] |
SLNs: Solid Lipid Nanoparticles; IM: Intramuscular; IV: Intravenous.
Experimental Protocols
The following sections detail the methodologies employed in key pharmacokinetic and bioavailability studies of this compound.
In Vivo Pharmacokinetic Studies in Rodents
-
Animal Models: Studies have utilized various rodent models, including Sprague-Dawley rats, Wistar rats, and ICR mice.[7][8][9]
-
Drug Administration: For oral bioavailability studies, this compound or its formulations are typically administered via oral gavage.[7] Intravenous (IV) and intraperitoneal (IP) administrations are also used to determine absolute bioavailability and assess in vivo stability.[5][8] Doses can range from 25 mg/kg to 250 mg/kg depending on the study's objective.[1][7]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration, typically from the tail vein or via cardiac puncture at the study's termination.[8] Plasma is separated by centrifugation.[9] Tumor and other tissues may also be collected to assess drug distribution.[7]
-
Analytical Method: The concentration of this compound and its metabolites in plasma and tissue homogenates is quantified using validated high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][8] A common approach involves protein precipitation to extract the drug from the plasma, followed by separation on a C18 column and detection using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[7]
In Vitro Metabolism and Stability Assays
-
Microsomal Stability Assay: To evaluate metabolic stability, this compound is incubated with human or mouse liver microsomes in the presence of NADPH as a cofactor.[5] Samples are taken at various time points, and the reaction is quenched. The remaining amount of the parent compound is quantified by LC-MS/MS to determine the rate of metabolism.[5]
-
Cellular Stability Assay: The stability of this compound can be assessed in cell culture. For example, human cancer cell lines (e.g., HCT116) are treated with the compound.[5] At different time intervals, the cells are harvested, and the intracellular concentration of the parent compound is measured to determine its degradation rate within the cellular environment.[5]
-
Plasma Stability Assay: The stability of this compound in plasma is determined by incubating the compound in fresh plasma from the species of interest (e.g., rat, human) at 37°C. Aliquots are removed at various time points, and the concentration of the remaining compound is determined by LC-MS/MS.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams visualize a key signaling pathway affected by this compound and a typical workflow for its pharmacokinetic analysis.
Caption: this compound enhances the degradation of the Androgen Receptor (AR).[10][11]
Caption: A typical workflow for preclinical pharmacokinetic studies.[7][8]
Conclusion
This compound represents a significant advancement over curcumin, primarily due to its improved pharmacokinetic profile and enhanced bioavailability.[1] Its greater metabolic stability allows for higher and more sustained plasma concentrations, which is critical for achieving therapeutic efficacy.[5] The primary mechanism of action for its anticancer effects, particularly in prostate cancer, involves the degradation of the androgen receptor.[10][11] Ongoing research into novel formulations continues to promise further improvements in its delivery and effectiveness. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this promising curcumin analog.
References
- 1. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Dietary Curcumin: Correlation between Bioavailability and Health Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral bioavailability of curcumin: problems and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic and pharmacokinetic studies of curcumin, demethoxycurcumin and bisdemethoxycurcumin in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and pharmacokinetic evaluation of a curcumin co-solvent formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylcurcumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcurcumin, also known as ASC-J9, is a synthetic analog of curcumin, the primary active constituent of turmeric. It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the fields of oncology and dermatology. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its key signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and mechanism of action. These properties have been determined through various analytical techniques and are summarized below.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Yellow solid powder | [1] |
| Melting Point | 129-130 °C | [2][3] |
| Boiling Point | 588.6 ± 50.0 °C at 760 mmHg | [2] |
| Flash Point | 201.8 ± 23.6 °C | [2] |
| pKa (Strongest Acidic) | 9.04 | [4] |
Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C23H24O6 | [1][3][5] |
| Molecular Weight | 396.43 g/mol | [1][3][6][7] |
| CAS Number | 52328-98-0 | [1][2][3] |
| Topological Polar Surface Area | 74.2 Ų | [8] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 9 | [4] |
Solubility
This compound is a lipophilic compound with poor aqueous solubility, a factor that significantly influences its bioavailability and formulation development.
| Solvent | Solubility | Source(s) |
| Water | Insoluble (0.018 mg/mL) | [7][9] |
| DMSO | ≥ 2.17 mg/mL; 48 mg/mL (121.08 mM); 79 mg/mL (199.27 mM) | [6][7][10] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Stability
This compound exhibits enhanced stability compared to its parent compound, curcumin, particularly against reductive metabolism. However, its stability is pH-dependent.
-
In Vitro and In Vivo Stability: More stable against reduction compared to curcumin.[11]
-
pH Stability: The rate of degradation at a physiological pH of 7.5 is similar to that of curcumin.[11]
-
Degradation Products: At physiological pH, it can degrade into products such as a one-carbon chain-shortened alcohol, vanillin, and two isomeric epoxides.[11] The methylation of the phenolic hydroxyl groups in this compound enhances its stability against oxidative transformation compared to curcumin.[12]
Spectroscopic Data
Mass Spectrometry (MS):
-
ESI-MS: The protonated molecular ion [M+H]⁺ is observed.[10]
-
HRMS: High-resolution mass spectrometry has been used for structural confirmation.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
While specific, comprehensive spectral data with peak assignments for this compound is not consistently reported in a tabular format across the literature, 1H and 13C NMR are standard techniques used for its structural elucidation and purity assessment.
Experimental Protocols
This section outlines the general methodologies for determining the key physical and chemical properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of 3,4-dimethoxybenzaldehyde with 2,4-pentanedione.
Materials:
-
3,4-dimethoxybenzaldehyde
-
2,4-pentanedione
-
Boric anhydride
-
Tri-n-butyl borate
-
n-butylamine
-
Ethyl acetate
-
Hydrochloric acid
Procedure:
-
A solution of 3,4-dimethoxybenzaldehyde, boric anhydride, and tri-n-butyl borate in ethyl acetate is prepared.
-
2,4-pentanedione is added to the reaction mixture.
-
n-butylamine is added dropwise to the stirred solution.
-
The reaction mixture is heated and stirred for several hours.
-
After cooling, the reaction is quenched with hydrochloric acid.
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Solubility Determination
The solubility of this compound in various solvents can be determined using the shake-flask method followed by quantification.
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
NMR Spectroscopic Analysis
1H and 13C NMR spectra are recorded to confirm the chemical structure of this compound.
Procedure:
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A trace amount of tetramethylsilane (TMS) may be added as an internal standard.
-
The sample is placed in an NMR tube.
-
1H and 13C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure.
Mass Spectrometric Analysis
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Procedure:
-
A dilute solution of this compound is prepared in a suitable volatile solvent.
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key signaling pathways. The two primary pathways identified are the Androgen Receptor (AR) signaling pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Androgen Receptor Degradation Pathway
This compound is a potent enhancer of androgen receptor (AR) degradation. This mechanism is crucial for its anti-cancer effects, particularly in prostate cancer.
Caption: this compound enhances androgen receptor degradation.
NF-κB Signaling Pathway Inhibition
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
This compound is a promising synthetic curcuminoid with well-defined physical and chemical properties that distinguish it from its parent compound. Its enhanced stability and potent biological activity, mediated through the degradation of the androgen receptor and inhibition of the NF-κB pathway, make it a subject of intensive research for drug development. The data and protocols presented in this guide are intended to support further investigation and application of this valuable compound in various scientific and therapeutic areas.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. Synthesis and evaluation of electron-rich curcumin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1206396A - Synthetic method of compounds related to curcumin - Google Patents [patents.google.com]
- 4. US7507864B2 - Method for the synthesis of curcumin analogues - Google Patents [patents.google.com]
- 5. compoundchem.com [compoundchem.com]
- 6. Antitumor Agents 250. Design and Synthesis of New Curcumin Analogs as Potential Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. compoundchem.com [compoundchem.com]
- 8. researchgate.net [researchgate.net]
- 9. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
In Vitro Effects of Dimethylcurcumin on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcurcumin (DiMC), a synthetic analog of curcumin, has emerged as a promising anti-cancer agent with enhanced stability and bioavailability compared to its parent compound.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of DiMC on cell proliferation, focusing on its impact on various cancer cell lines. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.
Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative measures of DiMC's efficacy.
| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment (hours) | Reference |
| HT-29 | Colon Cancer | 43.4 | Not Specified | [1] |
| SW480 | Colon Cancer | 28.2 | Not Specified | [1] |
| HepG2/C3A | Hepatocellular Carcinoma | 37 | 24 | [1] |
| HCT116 | Colon Cancer | Not specified | 48 | [2] |
| MCF-7 | Breast Cancer | >5-50 | Not Specified | [1] |
| T-47D | Breast Cancer | Not specified | Not Specified | [1] |
| MDA-MB-435S | Breast Cancer | Not specified | Not Specified | [1] |
| MDA-MB-231 | Breast Cancer | Not specified | Not Specified | [1] |
| 786-O | Renal Cell Carcinoma | Not specified | Not Specified | [1] |
| A549 | Lung Cancer | 2.5 (in combination with radiation) | Not Specified | [1] |
| PC-3 | Prostate Cancer | Not specified | Not specified | [3] |
Note: The cytotoxic effects of DiMC are generally dose-dependent.[1][3] In some studies, DiMC has shown greater potency than curcumin in inhibiting cancer cell proliferation.[1][2]
Key In Vitro Effects of this compound
Cell Viability and Proliferation
This compound significantly inhibits the growth and proliferation of various cancer cells in a dose-dependent manner.[1][3] Studies have demonstrated its superior efficacy compared to curcumin in several cancer cell lines.[1]
Induction of Apoptosis
DiMC is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3][4] This is a key mechanism of its anti-cancer activity. The apoptotic process induced by DiMC involves both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways.[4] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bad, and the activation of caspases, such as caspase-3 and caspase-9, which are crucial executioners of apoptosis.[3][4]
Cell Cycle Arrest
This compound can arrest the cell cycle at different phases, thereby preventing cancer cells from dividing and proliferating. For instance, in prostate cancer cells, DiMC has been shown to induce G2/M phase arrest.[3] This effect is often associated with the modulation of cell cycle regulatory proteins.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the in vitro effects of this compound.
Cell Culture
Cancer cell lines are maintained in appropriate culture media, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics.[5] Cells are cultured in a humidified atmosphere at 37°C with 5% CO2.[5]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Seed cells (e.g., 1x10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).[5]
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[5]
-
Calculate cell viability as a percentage of the untreated control.[5]
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Treat cells with this compound as described above.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry can also be used to determine the distribution of cells in different phases of the cell cycle.
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate the cells to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Lyse the this compound-treated cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., NF-κB, Bax, Bcl-2, caspases).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects by modulating several key signaling pathways involved in cancer cell survival and proliferation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to strongly suppress the phosphorylation of NF-κB, thereby inhibiting its translocation from the cytosol to the nucleus.[4] This inhibition leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members and inhibitors of apoptosis proteins - IAPs) and the upregulation of pro-apoptotic factors.[4]
Caption: this compound inhibits the NF-κB signaling pathway.
Apoptosis Signaling Pathway
This compound induces apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway is initiated by mitochondrial stress and involves the regulation of Bcl-2 family proteins. DiMC upregulates pro-apoptotic proteins like Bax and Bad, leading to the release of cytochrome c from the mitochondria.[4] This, in turn, activates caspase-9 and the downstream executioner caspase-3.[4] The extrinsic pathway is triggered by the activation of death receptors on the cell surface.
Caption: Intrinsic apoptosis pathway induced by this compound.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, the androgen receptor (AR) plays a crucial role in cell proliferation and survival. This compound has been identified as an AR inhibitor.[6][7] It acts as a selective androgen receptor degrader (SARD), promoting the degradation of the AR protein.[6][7] This disruption of AR signaling contributes to the inhibition of prostate cancer cell growth.
Caption: this compound promotes androgen receptor degradation.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for assessing the in vitro anti-proliferative effects of this compound.
Caption: General workflow for in vitro studies of this compound.
Conclusion
This compound demonstrates significant in vitro anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multi-faceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as NF-κB and AR. The enhanced potency and stability of this compound compared to curcumin make it a compelling candidate for further investigation in cancer drug development. This guide provides a foundational understanding for researchers and scientists to design and interpret in vitro studies on this promising compound.
References
- 1. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Demethoxycurcumin inhibits cell proliferation, migration and invasion in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Molecular Targets of Dimethylcurcumin
Introduction
This compound (ASC-J9) is a synthetic analogue of curcumin, the active compound in turmeric.[1] While curcumin itself has demonstrated a wide range of biological activities, its clinical application has been hampered by poor bioavailability and rapid metabolism.[2] this compound was developed to overcome these limitations, exhibiting greater metabolic stability and, in many cases, more potent anticancer activity.[2] This technical guide provides a comprehensive overview of the known molecular targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways it modulates. The primary focus is on its role as a selective androgen receptor degrader (SARD) and its impact on critical cancer-related signaling cascades including NF-κB, STAT3, and apoptosis pathways.
Core Molecular Target: Androgen Receptor (AR) Degradation
The most well-documented mechanism of action for this compound (ASC-J9) is its ability to induce the degradation of the Androgen Receptor (AR).[1] Unlike conventional anti-androgens that act as receptor antagonists, this compound functions as a Selective Androgen Receptor Degrader (SARD).[3] This unique mechanism makes it a promising agent for treating AR-dependent diseases, particularly castration-resistant prostate cancer (CRPC).[4][5]
Mechanism of Action: this compound selectively promotes AR degradation by disrupting the interaction between the AR and its coregulators.[5] It has been shown to effectively degrade both full-length AR (fAR) and AR splice variants (e.g., AR3) in a dose-dependent manner in various human prostate cancer cell lines.[5][6] This degradation leads to the suppression of AR-targeted genes and inhibits the growth of prostate cancer cells.[5]
Caption: this compound enhances Androgen Receptor (AR) degradation.
Modulation of Key Signaling Pathways
Beyond its effects on the AR, this compound influences several other signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
Similar to its parent compound, this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[7][8] Its inhibitory action is multifaceted:
-
Inhibition of IKK: It can suppress the activation of the IκB kinase (IKK) complex.[9]
-
Prevention of IκBα Degradation: By inhibiting IKK, it prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the natural inhibitor of NF-κB.[9][10]
-
Blocking p65 Nuclear Translocation: By keeping the NF-κB/IκBα complex intact in the cytoplasm, it inhibits the translocation of the active p65 subunit to the nucleus.[9][11]
This cascade of inhibition ultimately blocks the transcription of NF-κB target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[7]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis
This compound induces programmed cell death (apoptosis) in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[4][11]
-
Extrinsic Pathway: It upregulates the expression of Fas ligand (FasL), leading to the activation of caspase-8.[11][12]
-
Intrinsic Pathway: It modulates the Bcl-2 family of proteins, increasing the expression of pro-apoptotic members like Bax and Bad while decreasing anti-apoptotic members like Bcl-2 and Bcl-xL.[11] This disrupts the mitochondrial membrane potential (ΔΨm), causing the release of cytochrome c and subsequent activation of caspase-9.[12]
Both pathways converge on the activation of executioner caspase-3, leading to the cleavage of PARP and ultimately, cell death.[4][11]
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in cancer, promoting proliferation and survival. Curcumin and its analogues are known inhibitors of this pathway.[13][14] this compound, in synergy with other agents like Sorafenib, has been shown to suppress HCC progression by altering pSTAT3 (phosphorylated STAT3) signals.[4] The primary mechanism is the inhibition of STAT3 phosphorylation, which prevents its dimerization and translocation to the nucleus, thereby blocking the transcription of its target genes (e.g., Cyclin D1, Bcl-xL).[13][15]
References
- 1. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
- 10. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Demethoxycurcumin induces the apoptosis of human lung cancer NCI-H460 cells through the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Curcumin: A Novel Stat 3 Pathway Inhibitor for Chemoprevention of Lung Cancer [planetayurveda.com]
- 14. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Dissolving Dimethylcurcumin for Cell Culture Experiments
1. Introduction
Dimethylcurcumin (DMC), also known as ASC-J9, is a synthetic analogue of curcumin, the active compound in turmeric. It has garnered significant interest in drug development for its distinct mechanism of action, notably as an enhancer of androgen receptor (AR) degradation[1][2][3]. Like its parent compound, DMC is highly hydrophobic, presenting a challenge for its application in aqueous-based cell culture systems[4]. Improper dissolution can lead to precipitation, inaccurate dosing, and non-reproducible experimental results.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution and application of this compound for in vitro cell culture experiments, ensuring compound stability and maximizing experimental validity.
2. Physicochemical & Solubility Data
Properly dissolving this compound begins with understanding its physical and chemical properties. It is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO)[4][5][6].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₄O₆ | [3] |
| Molar Mass | 396.439 g/mol | [3] |
| Appearance | Orange-Yellow Powder | Inferred from Curcumin |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 48 mg/mL (approx. 121 mM) | Recommended primary solvent for stock solutions [5]. |
| Ethanol | Soluble | While curcumin is soluble at ~10 mg/mL[7], specific quantitative data for DMC is limited. DMSO is preferred for higher concentration stocks. |
| Water | Poorly Soluble | Not recommended for initial dissolution[4]. |
| Cell Culture Media | Prone to Precipitation | Direct dissolution is not feasible. Working solutions must be prepared by diluting a concentrated stock. |
3. Protocols for Solution Preparation and Cell Treatment
The following protocols outline a reliable workflow for preparing this compound solutions for consistent results in cell culture assays.
3.1. Protocol: High-Concentration Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution, which can be stored for later use. It is critical to use high-purity, sterile-filtered DMSO (cell culture grade) to avoid introducing contaminants[8].
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or cryovials (e.g., amber tubes)
-
Calibrated analytical balance and weighing paper
-
Sterile serological pipettes or micropipettes with sterile, filtered tips
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 396.439 g/mol x 1000 mg/g = 3.96 mg
-
-
Weighing: Carefully weigh 3.96 mg of this compound powder and transfer it to a sterile tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Vortexing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear with no visible particulates. Gentle warming or sonication can aid dissolution if needed[5][9].
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protecting tubes[8]. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture, causing precipitation[8].
-
Store the aliquots at -20°C or -80°C , protected from light[8].
-
3.2. Visual Workflow: From Powder to Cell Treatment
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for preparing and using this compound.
3.3. Protocol: Working Solution and Cell Treatment
This protocol details the dilution of the DMSO stock into cell culture medium to achieve the final desired concentration for treating cells. The final concentration of DMSO in the culture medium is a critical parameter to control.
Key Consideration: DMSO Cytotoxicity While essential for dissolution, DMSO can be toxic to cells at higher concentrations.
-
Safe Range: The final DMSO concentration should ideally be ≤ 0.1% [10][11].
-
Upper Limit: Most cell lines can tolerate up to 0.5%, but concentrations of 1% or higher can inhibit proliferation and induce off-target effects[12]. Cytotoxicity becomes significant at concentrations of 2-5% and above[13].
-
Vehicle Control: Always include a "vehicle control" group in your experiments, where cells are treated with the same final concentration of DMSO used in the experimental groups[9][10].
Procedure:
-
Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum) to 37°C. The presence of serum can help stabilize curcuminoids in the medium[14].
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: To prepare a 10 µM working solution in 1 mL of medium:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) * V₁ = (10 µM) * (1000 µL)
-
V₁ = 1 µL
-
-
Dilution Step: Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.
-
This creates a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
-
Mixing: Immediately after adding the stock, mix gently but thoroughly by vortexing or inverting the tube to prevent precipitation[11]. Do not let the concentrated DMSO drop sit in the medium.
-
Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the this compound working solution.
-
Incubation: Return the cells to the incubator for the desired treatment period.
4. Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Curcumin and its analogues are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation, cell survival, and proliferation[15][16][17]. NF-κB is typically held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., by TNF-α), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate target gene expression[15][18][19]. This compound is thought to suppress this pathway, primarily by inhibiting the activity of the IKK complex[15][19].
Caption: Simplified diagram of this compound inhibiting the NF-κB pathway.
5. Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Precipitation in Media | - Final concentration exceeds solubility limit.- Inadequate mixing during dilution.- Use of cold media.- Repeated freeze-thaw of stock solution. | - Ensure final DMSO concentration is sufficient but non-toxic.- Add DMSO stock to pre-warmed media while vortexing[11].- Make fresh working solutions for each experiment.- Prepare and use single-use aliquots of the stock solution[8]. |
| Cell Death/Toxicity | - Final DMSO concentration is too high (typically >0.5%).- Compound itself is cytotoxic at the tested concentration. | - Lower the final DMSO concentration to ≤ 0.1% by adjusting the stock concentration or dilution factor[10][12].- Always run a vehicle control (media + same % DMSO) to differentiate between solvent and compound toxicity.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. |
| Inconsistent Results | - Degradation of this compound stock.- Instability in cell culture media.- Inaccurate pipetting of viscous DMSO. | - Store stock solution in aliquots at -20°C or -80°C, protected from light[8].- Curcuminoids can be unstable at neutral/basic pH; prepare working solutions immediately before use[14][20].- Use positive displacement pipettes or reverse pipetting technique for accurate handling of DMSO. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. emulatebio.com [emulatebio.com]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 18. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Protocol for In Vivo Administration of Dimethylcurcumin in Mice: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the in vivo administration of Dimethylcurcumin (DMC), a synthetic analog of curcumin, in mouse models. This compound, also known as ASC-J9, has demonstrated potent anti-cancer and anti-androgenic properties in preclinical studies.[1] These application notes and protocols are designed to furnish researchers with detailed methodologies for conducting in vivo efficacy and pharmacokinetic studies of DMC.
Data Presentation: Quantitative Summary of In Vivo DMC Administration
The following table summarizes key quantitative data from various studies involving the in vivo administration of this compound in mice. This allows for a comparative overview of different dosing strategies and their reported outcomes.
| Parameter | Details | Reference |
| Mouse Model | Nude mice with human breast cancer xenografts | [2] |
| Dosage | 25 mg/kg | [2] |
| Administration Route | Not specified, but implied to be systemic | [2] |
| Frequency | Not specified | [2] |
| Formulation | Not specified | [2] |
| Observed Effect | Greater reduction in tumor volume compared to 50 mg/kg curcumin | [2] |
| Mouse Model | Castrated nude mice with CWR22Rv1 prostate cancer xenografts | [3] |
| Dosage | 75 mg/kg | [3] |
| Administration Route | Intraperitoneal (i.p.) injection | [3] |
| Frequency | Every other day | [3] |
| Formulation | Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [3] |
| Observed Effect | Degradation of full-length and splice variant androgen receptors in tumors; decreased Ki67-positive cells. | [3] |
| Mouse Model | AR-97Q mice (a model for Spinal and Bulbar Muscular Atrophy) | [3] |
| Dosage | 50 mg/kg | [3] |
| Administration Route | Intraperitoneal (i.p.) injection | [3] |
| Frequency | Every 48 hours | [3] |
| Formulation | Not specified | [3] |
| Observed Effect | Amelioration of SBMA symptoms and neuromuscular pathology. | [3] |
| Mouse Model | Tumor-bearing ICR mice | [4][5] |
| Dosage | Equivalent to 138 mg/kg curcumin (in a mixed curcuminoid formulation) | [4][5] |
| Administration Route | Intragastric | [4][5] |
| Frequency | Not specified | [4][5] |
| Formulation | Solid Lipid Nanoparticles (SLNs) | [4][5] |
| Observed Effect | Higher tumor concentrations (AUC=2811 ng·h/mL, Cmax=285 ng/mL) compared to curcumin-only SLNs. | [4][5] |
| Mouse Model | Mice (for pharmacokinetic study) | [6] |
| Dosage | 5 mg/kg | [6] |
| Administration Route | Intraperitoneal (i.p.) injection | [6] |
| Frequency | Single dose | [6] |
| Formulation | Not specified | [6] |
| Observed Effect | Rapid clearance from plasma, but more stable in vivo compared to curcumin. | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The poor aqueous solubility of this compound necessitates the use of specific solvent systems or advanced formulations for in vivo delivery.[7][8]
a) Vehicle-Based Formulation for Intraperitoneal (i.p.) Injection:
This protocol is adapted from a study on prostate cancer xenografts.[3]
-
Materials:
-
This compound (DMC) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of DMC in DMSO. For instance, to achieve a final concentration of 2 mg/mL, dissolve 2 mg of DMC in 50 µL of DMSO.[3] Sonication may be required to aid dissolution.[3]
-
Sequentially add the other components of the vehicle, ensuring the solution is clear after each addition. For the example above, add 300 µL of PEG300 and mix well.[3]
-
Add 50 µL of Tween 80 and mix thoroughly.[3]
-
Finally, add 600 µL of sterile saline to reach the final volume and concentration.[3]
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3]
-
The working solution should be prepared fresh before each use.
-
b) Nanoparticle-Based Formulations for Oral/Intragastric Administration:
To enhance oral bioavailability, DMC can be encapsulated in nanoparticles such as Solid Lipid Nanoparticles (SLNs) or liposomes.[4][5][7]
-
General Principle: The preparation of these formulations often involves techniques like thin-film dispersion, ultrasonication, or solvent evaporation.[2][9] For instance, DMC-loaded niosomes have been prepared using the thin-film dispersion ultrasonic method.[2] The specific methodology will depend on the chosen nanoparticle platform. Researchers should refer to specialized literature for detailed protocols on nanoparticle synthesis and drug loading.
In Vivo Administration Procedure
a) Animal Models:
The choice of mouse model is contingent on the research question. Common models include:
-
Nude Mice (athymic): For xenograft studies involving human cancer cell lines (e.g., breast, prostate, pancreatic).[2][3][10]
-
Genetically Engineered Mouse Models (GEMMs): Such as AR-97Q mice for studying specific diseases like Spinal and Bulbar Muscular Atrophy.[3]
-
ICR or BALB/c Mice: For general toxicity, pharmacokinetic, or efficacy studies with syngeneic tumors.[4][5][11]
b) Administration Routes:
-
Intraperitoneal (i.p.) Injection: A common route for systemic delivery that bypasses first-pass metabolism.[3][6] The injection volume should be appropriate for the size of the mouse, typically not exceeding 0.5 ml.[12]
-
Oral Gavage (Intragastric): Used to ensure precise oral dosing, particularly for formulations designed to improve oral bioavailability.[4][5][12]
-
Intravenous (i.v.) Injection: Provides direct systemic administration and is often used in pharmacokinetic studies to determine bioavailability.[13]
c) Dosing and Monitoring:
-
Dosage: Dosages ranging from 5 mg/kg to 75 mg/kg have been reported in the literature, with the specific dose depending on the disease model and therapeutic goal.[3][6]
-
Frequency: Administration can range from a single dose for pharmacokinetic studies to repeated doses (e.g., every other day) for long-term efficacy studies.[3][6]
-
Monitoring: Animals should be monitored regularly for body weight, tumor size (if applicable), clinical signs of toxicity, and overall activity.[3][14]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key signaling pathways involved in cancer progression and other diseases.
Caption: this compound enhances the degradation of the androgen receptor, leading to the suppression of prostate cancer cell growth.
Caption: this compound, similar to curcumin, may inhibit the NF-κB pathway, thereby promoting apoptosis.
Experimental Workflow for In Vivo DMC Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse xenograft model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 4. Metabolic and pharmacokinetic studies of curcumin, demethoxycurcumin and bisdemethoxycurcumin in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and in vitro/in vivo characterization of curcumin microspheres intended to treat colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin inhibits tumor growth and angiogenesis in an orthotopic mouse model of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of curcumin micelles and the in vitro and in vivo evaluation for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. Preparation and in-vitro/in-vivo evaluation of curcumin nanosuspension with solubility enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Studying Androgen Receptor Degradation Using Dimethylcurcumin (ASC-J9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a critical driver in the progression of prostate cancer, even in castration-resistant states. Targeting the AR for degradation has emerged as a promising therapeutic strategy to overcome resistance to conventional anti-androgen therapies. Dimethylcurcumin, also known as ASC-J9, is a synthetic analog of curcumin that has been identified as a potent enhancer of androgen receptor degradation.[1][2] Unlike traditional AR antagonists that block ligand binding, ASC-J9 promotes the degradation of both full-length AR (fAR) and its splice variants, such as AR-V7 (AR3), which are often implicated in therapy resistance.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study AR degradation in a research setting.
Mechanism of Action
This compound (ASC-J9) selectively induces the degradation of the androgen receptor, distinguishing its mechanism from that of AR antagonists.[2] Evidence suggests that ASC-J9 disrupts the interaction between the AR and its coregulators, leading to the degradation of the receptor.[5] This activity is not dependent on the proteasome pathway in the same way as some other degradation mechanisms.[6] The degradation of both full-length and splice-variant AR by ASC-J9 results in the downstream suppression of AR target gene expression and inhibition of prostate cancer cell growth.[3][7]
Below is a diagram illustrating the proposed signaling pathway for ASC-J9-induced AR degradation.
Caption: Proposed mechanism of ASC-J9-induced AR degradation.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound (ASC-J9) in various prostate cancer cell lines.
Table 1: Effective Concentrations of this compound (ASC-J9) on Prostate Cancer Cell Lines
| Cell Line | AR Status | Effective Concentration (µM) | Duration (hours) | Observed Effect | Reference |
| C4-2 | AR-positive, Castration-Resistant | 5 - 10 | 24 | Degradation of fAR and AR3, Suppression of DHT-induced cell growth | [5][7] |
| C81 | AR-positive, Castration-Resistant | 5 - 10 | 24 | Degradation of fAR and ectopic AR3, Suppression of AR-targeted genes | [4][5] |
| CWR22Rv1 | AR-positive, Castration-Resistant | 5 - 10 | 24 | Degradation of fAR and AR3, Suppression of AR-targeted genes | [3][4][7] |
| LNCaP | AR-positive, Androgen-Sensitive | ~5 (IC50) | Not Specified | Anti-proliferative effect | [8] |
| PC-3 | AR-negative | > 40 | Not Specified | No noticeable effect on proliferation | [8] |
Table 2: In Vivo Efficacy of this compound (ASC-J9)
| Animal Model | Treatment | Outcome | Reference |
| Castrated nude mice with CWR22Rv1 xenografts | 75 mg/kg, i.p., every other day for 4 weeks | Degradation of fAR and AR3 in tumors, Decreased Ki67-positive cells | [5][7] |
| AR-97Q mice (SBMA model) | 50 mg/kg, i.p., every 48 h | Amelioration of SBMA symptoms and neuromuscular pathology | [5][7] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on AR degradation are provided below.
Protocol 1: Western Blot Analysis of AR Degradation
This protocol is designed to assess the dose-dependent effect of this compound on the protein levels of full-length and splice variant AR.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of AR degradation.
Materials:
-
Prostate cancer cell lines (e.g., CWR22Rv1, C4-2)
-
Cell culture medium and supplements
-
This compound (ASC-J9)
-
DHT (Dihydrotestosterone)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Anti-AR (N-terminal), Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed prostate cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 5, 7.5, 10 µM) in the presence or absence of 1 nM DHT for 24 hours.[4] A vehicle control (DMSO) should be included.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the blot and re-probe with an anti-GAPDH antibody as a loading control.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of prostate cancer cells.
Experimental Workflow:
Caption: Workflow for cell viability assay.
Materials:
-
Prostate cancer cell lines
-
96-well plates
-
This compound (ASC-J9)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Protocol 3: Real-Time PCR for AR-Targeted Gene Expression
This protocol quantifies the effect of this compound on the mRNA expression of AR-regulated genes.
Experimental Workflow:
Caption: Workflow for Real-Time PCR analysis.
Materials:
-
Treated cells (from Protocol 1)
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan master mix
-
Primers for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from this compound-treated and control cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using SYBR Green or TaqMan chemistry with primers for AR target genes and a housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
Conclusion
This compound (ASC-J9) is a valuable research tool for studying the degradation of the androgen receptor. Its ability to degrade both full-length and splice-variant AR makes it particularly relevant for investigating mechanisms of resistance in prostate cancer. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies of AR signaling and degradation.
References
- 1. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ASC-J9 suppresses castration-resistant prostate cancer growth through degradation of full-length and splice variant androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASC-J9 Suppresses Castration-Resistant Prostate Cancer Growth through Degradation of Full-length and Splice Variant Androgen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Curcumin Analog ca27 Down-Regulates Androgen Receptor Through an Oxidative Stress Mediated Mechanism in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Dimethylcurcumin in Preclinical Bladder Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the dosages, experimental protocols, and mechanisms of action of dimethylcurcumin (also known as dimethoxycurcumin, DiMC, or ASC-J9) in animal models of bladder cancer. The following information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from animal studies investigating the efficacy of this compound in treating bladder cancer.
| Animal Model | Bladder Cancer Induction | Treatment Group | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| BALB/c Nude Mice | Subcutaneous injection of J82 human bladder cancer cells | This compound + Cisplatin | 50 mg/kg | Intraperitoneal (i.p.) | 3 times a week for 4 weeks | Enhanced suppression of tumor growth compared to Cisplatin alone. | [1] |
| FVB Mice | 0.05% N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in drinking water for 12 weeks | This compound + Bacillus Calmette-Guérin (BCG) | 75 mg/kg | Intraperitoneal (i.p.) | Every other day for 28 days | Enhanced BCG efficacy in preventing bladder cancer development; resulted in little hyperplasia compared to control groups. | [2] |
Experimental Protocols
Xenograft Mouse Model of Human Bladder Cancer
This protocol is based on a study that evaluated the synergistic effect of this compound with cisplatin.[1]
Objective: To assess the in vivo efficacy of this compound in combination with a standard chemotherapeutic agent on the growth of human bladder cancer xenografts.
Materials:
-
Animal Model: Male BALB/c nude mice (5-6 weeks old).
-
Cell Line: J82 human bladder cancer cells.
-
Reagents: this compound (ASC-J9), Cisplatin, Matrigel, Vehicle control (e.g., sterile saline or DMSO solution).
-
Equipment: Syringes, needles, calipers, animal housing facilities.
Procedure:
-
Cell Preparation: Culture J82 cells under standard conditions. On the day of injection, harvest and resuspend the cells in a 1:1 mixture with Matrigel to a final concentration of 1 x 10⁷ cells/ml.
-
Tumor Implantation: Subcutaneously inject 100 µl of the cell suspension (containing 1 x 10⁶ cells) into the posterior flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to develop. Monitor the tumor volume regularly (e.g., 3 times per week) using calipers. The tumor volume can be calculated using the formula: Volume = (A × B²)/2, where A is the largest diameter and B is the shortest diameter.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment groups (n=5 per group):
-
Vehicle control (i.p.)
-
Cisplatin alone (e.g., 2.5 mg/kg, i.p., weekly)
-
This compound alone (50 mg/kg, i.p., 3 times a week)
-
This compound (50 mg/kg, i.p., 3 times a week) + Cisplatin (2.5 mg/kg, i.p., weekly)
-
-
Treatment Duration: Continue the treatment for a total of 4 weeks.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for proliferation and apoptosis markers).
Carcinogen-Induced Bladder Cancer Mouse Model
This protocol is derived from a study investigating the chemo-preventive and therapeutic potential of this compound in combination with BCG immunotherapy.[2]
Objective: To evaluate the ability of this compound to enhance the efficacy of BCG in a chemically induced bladder cancer model that closely mimics human urothelial carcinoma development.
Materials:
-
Animal Model: 12-week-old female FVB mice.
-
Carcinogen: N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN).
-
Therapeutic Agents: this compound (ASC-J9), Bacillus Calmette-Guérin (BCG).
-
Equipment: Animal housing with controlled access to drinking water, intravesical instillation setup (catheters), histological processing equipment.
Procedure:
-
Cancer Induction: Administer 0.05% BBN in the drinking water to the mice for 12 weeks. The drinking water should be prepared fresh twice a week.
-
Monitoring: After the induction period, monitor the mice for signs of bladder cancer, such as hematuria.
-
Treatment Groups: Once hematuria is detected, divide the mice into four groups (n=10 per group):
-
Vehicle control
-
BCG alone (2x10⁶ cfu/mouse, intravesical injection, weekly for 28 days)
-
This compound alone (75 mg/kg, i.p., every other day for 28 days)
-
BCG (intravesical, weekly) + this compound (i.p., every other day) for 28 days.
-
-
Sacrifice and Analysis: Sacrifice the mice 24-48 hours after the final treatment.
-
Histological Examination: Collect the bladders for histological analysis (e.g., H&E staining) to assess the presence and grade of hyperplasia, papilloma, and carcinoma in situ.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of interest, such as macrophage infiltration (e.g., F4/80), to investigate the mechanism of action.[2]
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anti-cancer effects in bladder cancer through multiple signaling pathways.
In combination with chemotherapy, this compound promotes apoptosis and inhibits cell proliferation. It achieves this by increasing the expression of the pro-apoptotic protein BAX and the cell cycle inhibitor p21, while simultaneously suppressing the expression of the anti-apoptotic protein BCL2.[1]
Caption: this compound's synergy with chemotherapy.
When used with BCG immunotherapy, this compound enhances its efficacy by modulating the tumor microenvironment. It increases the recruitment of monocytes and macrophages to the tumor site. This is partly achieved by promoting the attachment and internalization of BCG into bladder cancer cells through the upregulation of integrin-α5β1 and increased IL-6 release. This enhanced immune response leads to a greater release of the pro-inflammatory cytokine TNF-α, contributing to tumor cell death. Additionally, this compound can directly stimulate the release of High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern molecule that can further activate an anti-tumor immune response.[2]
Caption: this compound's immunomodulatory effects with BCG.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo animal study evaluating this compound in a bladder cancer model.
Caption: In vivo experimental workflow for this compound.
References
- 1. ASC-J9® increases the bladder cancer chemotherapy efficacy via altering the androgen receptor (AR) and NF-κB survival signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-androgen therapy with Hydroxyflutamide or androgen receptor degradation enhancer ASC-J9® enhances BCG efficacy to better suppress bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethylcurcumin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcurcumin (DiMC), a synthetic analog of curcumin, exhibits enhanced bioavailability and potent anti-cancer properties. These application notes provide a framework for investigating the synergistic potential of DiMC in combination with conventional chemotherapeutic agents. The following protocols are based on established methodologies for evaluating drug synergy and elucidating underlying molecular mechanisms. While much of the available quantitative data is derived from studies on curcumin, the structural and functional similarities between curcumin and DiMC suggest these protocols are a strong starting point for research into DiMC combination therapies. It is, however, crucial to optimize these protocols specifically for DiMC and the cell lines under investigation.
The primary rationale for combining DiMC with chemotherapy is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required dosage of cytotoxic agents, thereby minimizing side effects. Preclinical evidence for curcumin suggests that it can sensitize cancer cells to agents like cisplatin, doxorubicin, and paclitaxel through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis, such as NF-κB and STAT3.[1][2]
Data Presentation: Synergistic Effects of Curcuminoids with Chemotherapeutics
The following tables summarize quantitative data from studies on curcumin and its analogs in combination with various chemotherapeutics. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Curcumin and Analogs in Combination with Cisplatin
| Cell Line | Curcuminoid | IC50 of Curcuminoid Alone (µM) | IC50 of Cisplatin Alone (µM) | Combination Details | IC50 of Cisplatin in Combination (µM) | Combination Index (CI) | Reference |
| A549 (Lung Cancer) | Curcumin | 41 | 30 | 41 µM Curcumin + Cisplatin | Not specified | Synergistic | [3] |
| H2170 (Lung Cancer) | Curcumin | 33 | 7 | 33 µM Curcumin + Cisplatin | Not specified | Synergistic | [3] |
| Ca9-22 (Oral Cancer) | PAC (Curcumin Analog) | ~5 | ~0.7 (nM) | 5 µM PAC + Cisplatin | ~0.07 (nM) | Synergistic | [4] |
| HeLa (Cervical Cancer) | Curcumin | 320 (48h) | 12.3 (48h) | Not specified | Not specified | Not specified | [5] |
| HepG2 (Liver Cancer) | Curcumin | 98.3 (48h) | 7.7 (48h) | Not specified | Not specified | Not specified | [5] |
| A549 (Lung Cancer) | EF24 (Curcuminoid) | 2.47 (48h) | 7.49 (48h) | EF24 + Cisplatin | 2.94 | Not specified | [6] |
| A549 (Lung Cancer) | CLEFMA (Curcuminoid) | 16.05 (48h) | 7.49 (48h) | CLEFMA + Cisplatin | 2.19 | Not specified | [6] |
Table 2: In Vitro Cytotoxicity of Curcumin in Combination with Doxorubicin
| Cell Line | IC50 of Curcumin Alone (µM) | IC50 of Doxorubicin Alone (µM) | Combination Details | Apoptosis Induction | Reference |
| MDA-MB-231 (Breast Cancer) | Not specified | Not specified | 33.12 µM Curcumin + 0.33 µM Doxorubicin | Increased apoptosis | [7] |
| LNCaP (Prostate Cancer) | Not specified | Not specified | Curcumin + Doxorubicin | Significantly improved cytotoxic effect | [8] |
| LL/2 (Lung Cancer) | Not specified | Not specified | 1:1 ratio of Curcumin:Doxorubicin | Increased apoptosis | [9] |
Table 3: In Vitro Cytotoxicity of Curcumin in Combination with Paclitaxel
| Cell Line | IC50 of Curcumin Alone (µM) | IC50 of Paclitaxel Alone (nM) | Combination Details | Combination Index (CI) | Reference |
| SKOV3 (Ovarian Cancer) | Not specified | Not specified | 5 µM Curcumin + 5 nM Paclitaxel | < 1 | [10] |
| A2780 (Ovarian Cancer) | Not specified | Not specified | 5 µM Curcumin + 10 nM Paclitaxel | < 1 | [10] |
| A549/A549-T (Lung Cancer) | Not specified | Not specified | 40:1 ratio of Curcumin liposomes:Paclitaxel liposomes | < 0.4 | [11] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays
This protocol outlines the determination of the synergistic cytotoxic effects of this compound and a chemotherapeutic agent using the MTT assay.
1. Materials:
-
Cancer cell line of interest
-
This compound (DiMC)
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin, Paclitaxel)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of DiMC and the chemotherapeutic agent in DMSO. Create serial dilutions of each drug in culture medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of DiMC or the chemotherapeutic agent alone.
-
Combination: Treat cells with a fixed ratio of DiMC and the chemotherapeutic agent (e.g., based on the ratio of their individual IC50 values) at various concentrations, or use a matrix of varying concentrations of both drugs.
-
Include untreated control wells and solvent control wells (containing the highest concentration of DMSO used).
-
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each single agent and the combination.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Assessment of Apoptosis by Western Blotting
This protocol describes the detection of apoptosis-related proteins to elucidate the mechanism of synergy.
1. Materials:
-
Cancer cells treated as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
2. Procedure:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the expression levels of apoptosis-related proteins. Look for cleavage of Caspase-3 and PARP, and changes in the Bax/Bcl-2 ratio as indicators of apoptosis.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines an in vivo study to evaluate the efficacy of DiMC in combination with a chemotherapeutic agent in a mouse xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line of interest.
-
This compound formulation for in vivo administration.
-
Chemotherapeutic agent formulation for in vivo administration.
-
Saline or vehicle control.
-
Calipers for tumor measurement.
2. Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, DiMC alone, chemotherapeutic alone, DiMC + chemotherapeutic).
-
Treatment Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily, twice weekly).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform histological analysis and immunohistochemistry on tumor tissues to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Conduct Western blot analysis on tumor lysates to examine molecular markers.
-
Mandatory Visualizations
References
- 1. Curcumin potentiates the effect of chemotherapy against acute lymphoblastic leukemia cells via downregulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interdisciplinary Medical Journal » Submission » Curcumin synergistically augments the chemotherapeutic activity of Doxorubicin in prostate cancer cells [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin enhances the anti-cancer efficacy of paclitaxel in ovarian cancer by regulating the miR-9-5p/BRCA1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Dimethylcurcumin Resistance Using Lentiviral Transduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethylcurcumin (DMC), a synthetic analog of curcumin, has demonstrated potent anti-cancer properties, notably by promoting the degradation of the androgen receptor.[1] However, as with many targeted therapies, the development of resistance is a significant clinical challenge. Understanding the molecular mechanisms underlying DMC resistance is crucial for developing effective long-term treatment strategies. This document provides detailed protocols for utilizing lentiviral transduction to investigate the molecular basis of DMC resistance.
Lentiviral vectors are a powerful tool for creating stable cell lines that either overexpress or silence specific genes, thereby allowing researchers to model and dissect the signaling pathways involved in drug resistance.[2][3][4] By modulating the expression of genes hypothesized to be involved in DMC resistance, researchers can elucidate their roles in conferring a resistant phenotype.
These application notes will guide users through the process of generating resistant cell lines, using lentiviral vectors to manipulate gene expression, and assessing the resulting changes in drug sensitivity and cellular signaling.
Potential Signaling Pathways in this compound Resistance
Curcumin and its analogs are known to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[5][6][7] Resistance to DMC may arise from alterations in these pathways that counteract the drug's effects. Based on the known mechanisms of curcuminoids, potential resistance pathways include:
-
Upregulation of Pro-Survival Pathways: Increased activity of pathways like PI3K/Akt/mTOR can promote cell survival and override the cytotoxic effects of DMC.[6]
-
Alterations in Apoptotic Pathways: Downregulation of pro-apoptotic proteins (e.g., Bax) or upregulation of anti-apoptotic proteins (e.g., Bcl-2) can lead to resistance.
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps or metabolic enzymes can reduce the intracellular concentration of DMC.
-
Target Modification: While DMC promotes androgen receptor (AR) degradation[1], mutations or modifications in the AR signaling pathway could potentially confer resistance.
The following diagram illustrates a hypothetical signaling pathway involved in the development of resistance to this compound.
Caption: Hypothetical signaling pathways involved in this compound action and resistance.
Experimental Workflow for Studying this compound Resistance
The overall workflow for investigating DMC resistance using lentiviral transduction involves several key stages:
-
Generation of a DMC-Resistant Cell Line: A parental cancer cell line is chronically exposed to increasing concentrations of DMC to select for a resistant population.
-
Hypothesis-Driven Gene Selection: Based on known signaling pathways or preliminary data (e.g., from transcriptomic or proteomic analysis of the resistant cells), candidate genes are selected for overexpression or knockdown.
-
Lentiviral Transduction: Lentiviral particles carrying the gene of interest (for overexpression) or an shRNA construct (for knockdown) are used to transduce the parental (sensitive) and/or resistant cell lines.
-
Functional Assays: The transduced cells are then subjected to a battery of functional assays to assess changes in drug sensitivity, proliferation, and apoptosis.
-
Molecular Analysis: The underlying molecular changes in the transduced cells are confirmed and further investigated using techniques like qPCR and Western blotting.
Caption: Experimental workflow for this compound resistance studies.
Detailed Protocols
Protocol 1: Lentiviral Transduction
This protocol describes the transduction of a target cell line with lentiviral particles for either gene overexpression or shRNA-mediated knockdown.[8][9][10]
Materials:
-
Target cells (e.g., parental and DMC-resistant cancer cells)
-
Complete growth medium
-
Lentiviral particles (encoding gene of interest or shRNA)
-
Polybrene (Hexadimethrine Bromide) stock solution (e.g., 8 mg/mL)
-
Selection antibiotic (e.g., Puromycin)
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Transduction:
-
On the day of transduction, thaw the lentiviral particles on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.
-
Remove the old medium from the cells and replace it with the transduction medium.
-
Add the lentiviral particles to the cells at the desired Multiplicity of Infection (MOI). If the optimal MOI is unknown, a titration is recommended (e.g., MOIs of 1, 5, 10).
-
Gently swirl the plate to mix.
-
Incubate the cells at 37°C and 5% CO2 for 18-24 hours.[9][10]
-
-
Post-Transduction:
-
After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.
-
-
Selection of Transduced Cells:
-
Allow the cells to recover for 24-48 hours.
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for successfully transduced cells. The optimal concentration of the antibiotic should be determined beforehand by performing a kill curve on the parental cell line.
-
Maintain the cells under selection pressure for several days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until the non-transduced control cells are all dead.[8]
-
-
Expansion of Transduced Cells:
-
Once a stable population of transduced cells is established, expand the cells for subsequent functional and molecular analyses.
-
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Transduced and control cells
-
This compound (DMC)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of DMC in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the DMC-containing medium to the appropriate wells. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Protocol 3: Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method for detecting apoptosis by flow cytometry.[14][15][16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14]
Materials:
-
Transduced and control cells
-
Fluorescently-conjugated Annexin V (e.g., FITC, APC)
-
A viability dye such as Propidium Iodide (PI) or DAPI[14][16]
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat the cells with DMC at the desired concentration and for the desired time in a 6-well plate.
-
Harvest both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[16]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI/DAPI-negative
-
Early apoptotic cells: Annexin V-positive and PI/DAPI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI/DAPI-positive
-
-
Protocol 4: Gene Expression Analysis (Quantitative PCR)
Quantitative PCR (qPCR) is used to measure the relative changes in gene expression between different samples.[17]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix[18]
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the transduced and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[17]
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific primers (forward and reverse), and the synthesized cDNA.
-
Set up the reactions in triplicate in a qPCR plate.[19] Include no-template controls to check for contamination and no-reverse-transcriptase controls to check for genomic DNA contamination.[19]
-
-
qPCR Run:
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[18]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the gene of interest and a housekeeping gene (e.g., GAPDH, β-actin) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 5: Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins in a sample.[20][21][22]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.[23]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.[23]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
-
Antibody Incubation:
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Data Presentation
Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound in Transduced Cell Lines
| Cell Line | Transduction | IC50 (µM) ± SD | Fold Resistance |
| Parental | Control Vector | 5.2 ± 0.4 | 1.0 |
| Parental | Gene X Overexpression | 25.8 ± 2.1 | 5.0 |
| Parental | Gene Y shRNA | 1.5 ± 0.2 | 0.3 |
| DMC-Resistant | Control Vector | 55.1 ± 4.5 | 10.6 |
| DMC-Resistant | Gene X shRNA | 10.3 ± 0.9 | 2.0 |
Table 2: Apoptosis in Response to this compound Treatment (10 µM)
| Cell Line | Transduction | % Apoptotic Cells (Annexin V+) ± SD |
| Parental | Control Vector | 45.3 ± 3.7 |
| Parental | Gene X Overexpression | 15.1 ± 2.2 |
| DMC-Resistant | Control Vector | 12.5 ± 1.8 |
| DMC-Resistant | Gene X shRNA | 38.9 ± 4.1 |
Table 3: Relative Gene and Protein Expression
| Cell Line | Transduction | Gene X mRNA Fold Change | Protein X Fold Change |
| Parental | Control Vector | 1.0 | 1.0 |
| Parental | Gene X Overexpression | 15.2 | 12.5 |
| DMC-Resistant | Control Vector | 12.8 | 10.1 |
| DMC-Resistant | Gene X shRNA | 0.2 | 0.3 |
References
- 1. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Modular Lentiviral and Retroviral Construction System to Rapidly Generate Vectors for Gene Expression and Gene Knockdown In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. Robust, reversible gene knockdown using a single lentiviral short hairpin RNA vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 5. Curcuminoids as Cell Signaling Pathway Modulators: A Potential Strategy for Cancer Prevention - Noor - Current Medicinal Chemistry [rjpbr.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. 慢病毒转导实验方案 [sigmaaldrich.com]
- 10. origene.com [origene.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. The use of the MTT assay to study drug resistance in fresh tumour samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oaepublish.com [oaepublish.com]
- 18. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 19. idtdna.com [idtdna.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. bosterbio.com [bosterbio.com]
- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application of Dimethylcurcumin in Developing Castration-Resistant Prostate Cancer Therapies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, as tumors progress despite androgen deprivation therapy. A key driver of this resistance is the continued signaling of the androgen receptor (AR), often through mechanisms such as AR overexpression, mutation, or the expression of AR splice variants that are constitutively active. Dimethylcurcumin (DMC), also known as ASC-J9, a synthetic analog of curcumin, has emerged as a promising therapeutic agent for CRPC. Unlike traditional anti-androgen therapies that act as competitive inhibitors of the AR, this compound functions as a selective androgen receptor degrader (SARD), promoting the breakdown of the AR protein.[1][2][3] This unique mechanism of action allows it to target both full-length AR and its splice variants, which are often implicated in the failure of conventional treatments.[1][4]
These application notes provide a comprehensive overview of the use of this compound in CRPC research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its anti-cancer effects in CRPC through a multi-faceted approach, primarily centered on the degradation of the androgen receptor. This leads to the downstream inhibition of AR-mediated signaling pathways crucial for tumor growth and survival.
-
Androgen Receptor (AR) Degradation: this compound promotes the degradation of both full-length AR and its splice variants (e.g., AR-V7/AR3).[1][4] This action overcomes a common resistance mechanism where cancer cells upregulate AR or express variants that are no longer responsive to traditional anti-androgens. The degradation is mediated through the ubiquitin-proteasome pathway.[5]
-
Inhibition of AR Transcriptional Activity: By eliminating the AR protein, this compound effectively shuts down the transcription of AR target genes that are essential for prostate cancer cell proliferation and survival.[1]
-
Induction of Apoptosis: Treatment with this compound and its parent compound, curcumin, has been shown to induce programmed cell death (apoptosis) in CRPC cells.[6][7][8] This is achieved through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.
-
Modulation of Survival Signaling Pathways: this compound and curcumin have been demonstrated to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in prostate cancer.[7]
-
AR-Independent Effects: Emerging evidence suggests that this compound may also possess anti-cancer activities that are independent of its effects on the AR. For instance, it has been shown to modulate the expression of the tumor suppressor ATF3.[2][9]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound (ASC-J9) and its parent compound, curcumin, in castration-resistant prostate cancer cell lines.
Table 1: In Vitro Efficacy of this compound (ASC-J9) and Curcumin in CRPC Cell Lines
| Compound | Cell Line | Assay | Concentration/Duration | Result | Reference |
| This compound (ASC-J9) | CWR22Rv1 | Cell Growth | 5 or 10 µM | Significant suppression of DHT-induced cell growth | [1][4] |
| C4-2 | Cell Growth | 5 or 10 µM | Significant suppression of DHT-induced cell growth | [1][4] | |
| C81 | Cell Growth | 5 or 10 µM | Significant suppression of DHT-induced cell growth | [1] | |
| 22Rv1 | MTT Assay | IC50: 8.791 µg/mL (48h), 8.516 µg/mL (72h) | Potent inhibition of cell viability | [10] | |
| Curcumin | PC-3 | MTT Assay | IC50: 20.9 µM (48h) | Dose-dependent decrease in cell viability | [11] |
| DU145 | MTT Assay | IC50: 31.7 µM (48h) | Dose-dependent decrease in cell viability | [11] | |
| PC-3 | MTT Assay | 0-50 µM / 48h | Dose-dependent reduction in viability (IC50 ~25 µM) | [7] | |
| DU145 | MTT Assay | 0-50 µM / 48h | Dose-dependent reduction in viability (IC50 ~25 µM) | [7] | |
| 22Rv1 | Colony Formation | 5, 15, 30 µM | Significant decrease in colony number | [12] | |
| DU145 | Apoptosis Assay | - | 38-fold increase in apoptotic cells with analog RL118 | [8] | |
| DU145 | Apoptosis Assay | - | 78-fold increase in apoptotic cells with analog RL121 | [8] |
Table 2: In Vivo Efficacy of this compound (ASC-J9) in CRPC Xenograft Models
| Animal Model | Cell Line | Treatment | Duration | Result | Reference |
| Castrated Nude Mice | CWR22Rv1 | 75 mg/kg ASC-J9 | - | Smaller tumor size compared to vehicle | [1] |
| Castrated Nude Mice | C81 | 75 mg/kg ASC-J9 every other day | 3 weeks | Significant suppression of tumor growth | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental evaluation.
Caption: this compound's mechanism in CRPC.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on CRPC cells.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the dose- and time-dependent effects of this compound on the viability of CRPC cells.
Materials:
-
CRPC cell lines (e.g., CWR22Rv1, PC-3, DU145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (ASC-J9)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CRPC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 50 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the cell viability against the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in CRPC cells following treatment with this compound.
Materials:
-
CRPC cell lines
-
6-well plates
-
This compound (ASC-J9)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed CRPC cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot Analysis of AR and p-Akt Expression
Objective: To determine the effect of this compound on the protein levels of androgen receptor and the phosphorylation status of Akt.
Materials:
-
CRPC cell lines
-
This compound (ASC-J9)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-AR, anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Protocol 4: In Vivo CRPC Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model of CRPC.
Materials:
-
CRPC cell line (e.g., CWR22Rv1)
-
Male immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Matrigel
-
This compound (ASC-J9)
-
Vehicle solution (e.g., DMSO, PEG-400, Tween-80)[6]
-
Calipers for tumor measurement
Procedure:
-
Surgical Castration: To mimic the androgen-deprived environment of CRPC, surgically castrate the mice 1-2 weeks prior to tumor cell implantation.[13]
-
Cell Preparation and Implantation: Harvest CWR22Rv1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel. Subcutaneously or orthotopically inject the cells (e.g., 1-2 x 10⁶ cells) into the flank or prostate of the castrated mice.[1][3][14]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 50-75 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every other day.[3][4]
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Weigh the tumors and process them for further analysis, such as immunohistochemistry (for Ki67, TUNEL, and AR) and Western blotting.[1]
Conclusion
This compound represents a promising therapeutic strategy for castration-resistant prostate cancer due to its unique ability to induce the degradation of the androgen receptor, including splice variants that drive resistance to current therapies. The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate and harness the potential of this compound in the development of novel treatments for advanced prostate cancer.
References
- 1. ASC-J9 Suppresses Castration-Resistant Prostate Cancer Growth through Degradation of Full-length and Splice Variant Androgen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASC-J9® suppresses prostate cancer cell proliferation and invasion via altering the ATF3-PTK2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Therapeutic Approach to Suppress Castration-Resistant Prostate Cancer Using ASC-J9 via Targeting Androgen Receptor in Selective Prostate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Androgen receptor (AR) degradation enhancer ASC-J9® in an FDA-approved formulated solution suppresses castration resistant prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin inhibits growth and triggers apoptosis in human castration-resistant prostate cancer cells via IGF-1/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer potential of novel curcumin analogs towards castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASC-J9® suppresses prostate cancer cell proliferation and invasion via altering the ATF3-PTK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Dose-dependent effects of curcumin on 22Rv1 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
Using Dimethylcurcumin as a Tool to Investigate Gene Regulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcurcumin (DMC), a synthetic analog of curcumin, has emerged as a potent modulator of gene expression, offering a valuable tool for investigating the intricate mechanisms of gene regulation. By influencing a multitude of signaling pathways and transcription factors, DMC allows researchers to dissect the molecular events that govern cellular processes. These application notes provide a comprehensive guide to utilizing this compound in laboratory settings, complete with detailed protocols for key experiments, quantitative data summaries, and visual representations of affected pathways and experimental workflows.
This compound's primary mechanism of action involves the modulation of critical signaling pathways implicated in cell growth, proliferation, and survival. Notably, it is a recognized androgen receptor (AR) degradation enhancer, making it a powerful tool for studying AR-dependent gene regulation in prostate and other hormone-sensitive cancers.[1][2] Additionally, DMC has been shown to impact other key signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways, which are central to many cellular functions and disease states.[3][4] Its ability to influence these pathways often results from its effect on the activity of various transcription factors, leading to downstream changes in gene expression.
These notes will guide researchers in applying this compound to their specific areas of interest, providing the necessary information to design and execute experiments aimed at understanding the compound's impact on gene regulation.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on gene regulation by targeting several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Androgen Receptor (AR) Signaling Pathway
This compound, also known as ASC-J9, is a potent enhancer of androgen receptor (AR) degradation.[1][2] This activity is central to its investigation in prostate cancer and other AR-dependent conditions. By promoting the breakdown of the AR protein, this compound effectively inhibits the transcription of AR target genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit NF-κB signaling, thereby downregulating the expression of its target genes, many of which are pro-inflammatory and pro-survival.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene and protein expression in various cancer cell lines.
Table 1: Effect of this compound on Gene Expression in Prostate Cancer Cell Lines
| Cell Line | Concentration | Time (h) | Target Gene | Fold Change | Reference |
| LNCaP | 10 µM | 48 | AR | Decrease | [6] |
| LNCaP | 10 µM | 48 | PSA | Decrease | [6] |
| C4-2B | 10 µM | 48 | AR | Decrease | [7] |
| CWR22Rv1 | 10 µM | 24 | AR | Decrease | [8] |
Table 2: Effect of this compound on Gene Expression in Breast Cancer Cell Lines
| Cell Line | Concentration | Time (h) | Target Gene/Protein | Fold Change | Reference |
| MDA-MB-231 | 20 µM | 24 | EGR1 | Decrease | [2][9] |
| MDA-MB-231 | 20 µM | 24 | FOS | Decrease | [2][9] |
| MDA-MB-231 | 10 µM | 48 | Multiple Genes | 486 unique DE genes | [10] |
| MDA-MB-231 | 40 µM | 24 | p-Akt | Decrease | [11] |
| MDA-MB-231 | 40 µM | 24 | SKP2 | Decrease | [11] |
| MDA-MB-231 | 40 µM | 24 | p27 | Increase | [11] |
Table 3: Effect of Demethoxycurcumin (a this compound analog) on Gene Expression in Lung Cancer Cell Lines
| Cell Line | Concentration | Time (h) | Gene Regulation | Number of Genes | Reference |
| NCI-H460 | 35 µM | 24 | Up-regulated | 144 | [6][11][12] |
| NCI-H460 | 35 µM | 24 | Down-regulated | 179 | [6][11][12] |
Experimental Workflow for Investigating Gene Regulation
A general workflow for studying the effects of this compound on gene regulation is outlined below. This workflow can be adapted based on the specific research question and cell system.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Expression
This protocol describes the use of Western blotting to analyze changes in protein expression in cells treated with this compound.
Materials:
-
This compound (ASC-J9)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 4 for examples)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Table 4: Example Primary Antibodies for Western Blotting
| Target Protein | Recommended Dilution | Source/Vendor |
| Androgen Receptor | 1:1000 | Cell Signaling Technology (#3202)[13] |
| p-Akt (Ser473) | 1:5000 | [11] |
| Akt (total) | 1:1000 | [11] |
| SKP2 | 1:1000 | [11] |
| p27 | 1:1000 | [11] |
| β-actin or GAPDH | Varies | Loading Control |
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time periods.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin or GAPDH).
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring changes in mRNA expression levels of target genes in response to this compound treatment.
Materials:
-
This compound (ASC-J9)
-
Cell culture reagents
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers (see Table 5 for examples)
-
qPCR instrument
Table 5: Example qPCR Primer Sequences
| Target Gene | Species | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| MMP9 | Human | AATCTCTTCTAGAGACTGGGAAGGAG | AGCTGATTGACTAAAGTAGCTGGA | [14] |
| uPA | Human | CACGCAAGGGGAGATGAA | ACAGCATTTTGGTGGTGACTT | [14] |
| NF-κB (p65) | Rat | GACGACACCTCTACACATAGCAG | TTCTTCTCCAGCCTTCTCCCA | [15] |
| AR | Human | CTTCCCTCCCTATCTAACCCTC | - | [16] |
| GAPDH | Human | AGAGAGAGGCCCTCAGTTGCT | TTGTGAGGGAGATGCTCAGTGT | [14] |
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the Western blot protocol.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and forward and reverse primers for the target gene and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Protocol 3: Luciferase Reporter Assay for Transcription Factor Activity
This protocol is used to measure the effect of this compound on the transcriptional activity of a specific transcription factor.
Materials:
-
This compound (ASC-J9)
-
Cell culture reagents
-
Reporter plasmid containing the transcription factor response element upstream of a luciferase gene (e.g., pGL3-ARE-luciferase for AR, NF-κB-luciferase).[17][18]
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with this compound or vehicle. If studying transcription factor activation, a stimulating agent (e.g., DHT for AR, TNF-α for NF-κB) may also be added.
-
Cell Lysis: After the desired treatment time (typically 24-48 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold change in reporter activity in this compound-treated cells compared to the control.
Conclusion
This compound is a versatile and potent tool for investigating gene regulation. Its ability to modulate key signaling pathways and transcription factors provides a means to explore the molecular underpinnings of various cellular processes and diseases. The protocols and data presented in these application notes offer a solid foundation for researchers to incorporate this compound into their studies and to further unravel the complexities of gene expression. As with any experimental tool, careful optimization of treatment conditions and rigorous data analysis are essential for obtaining reliable and meaningful results.
References
- 1. Inhibition of Cancer Stem-like Cells by Curcumin and Other Polyphenol Derivatives in MDA-MB-231 TNBC Cells [mdpi.com]
- 2. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of curcumin on the interaction between androgen receptor and Wnt/β-catenin in LNCaP xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Luciferase Reporter Gene Assay for the Detection of Androgenic and Antiandrogenic Effects Based on a Human Prostate Specific Antigen Promoter and PC3/AR Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]
- 11. The differential susceptibilities of MCF-7 and MDA-MB-231 cells to the cytotoxic effects of curcumin are associated with the PI3K/Akt-SKP2-Cip/Kips pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Curcumin suppresses colon cancer cell invasion via AMPK-induced inhibition of NF–κB, uPA activator and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB and NLRP3 gene expression changes during warm hepatic ischemia-reperfusion in rats with and without silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diving into High Concentration of EGCG: Assessing its Effects on miR-34 and miR-93, PSA, and AR Expression in Prostate Cancer LNCaP Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dimethylcurcumin Solubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the aqueous solubility of Dimethylcurcumin (DMC).
Troubleshooting Guides
Problem: My this compound is precipitating out of my aqueous buffer.
| Possible Cause | Suggested Solution |
| Low Intrinsic Solubility: this compound is a lipophilic compound with inherently poor water solubility.[1][2] | 1. pH Adjustment: If your experimental conditions allow, slightly increasing the pH of the aqueous solution can enhance the solubility of curcuminoids. However, be mindful of the potential for degradation at high pH.[3][4] 2. Co-solvents: Introduce a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300) into your aqueous solution. Note that high concentrations of organic solvents may impact cellular assays.[5][6] |
| Insufficient Solubilizing Agent: The concentration of your chosen solubilizing agent may be too low for the desired this compound concentration. | 1. Increase Agent Concentration: Gradually increase the concentration of your solubilizing agent (e.g., cyclodextrin, surfactant) and monitor for any precipitation. 2. Optimize Drug-to-Carrier Ratio: For formulations like solid dispersions or nanoparticle systems, the ratio of this compound to the carrier is critical for optimal solubility enhancement.[7] |
| Temperature Effects: Changes in temperature can affect the solubility of this compound and the stability of its formulations. | 1. Maintain Consistent Temperature: Ensure your experiments are conducted at a constant and controlled temperature. 2. Heat-Assisted Solubilization: For some applications, gentle heating can temporarily increase solubility, but be cautious of potential degradation of this compound.[8] |
Problem: I am observing low bioavailability of my this compound formulation in in vivo studies.
| Possible Cause | Suggested Solution |
| Poor Dissolution Rate: Even if solubilized, the formulation may not be releasing this compound at a rate sufficient for absorption. | 1. Particle Size Reduction: Employ techniques like micronization or nanosuspension to increase the surface area and dissolution rate.[9][10] 2. Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can significantly improve its dissolution rate compared to the crystalline form.[7][11] |
| Rapid Metabolism and Elimination: this compound, like curcumin, can be subject to rapid metabolism in the body.[2] | 1. Encapsulation: Utilize nanoformulations such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles to protect this compound from premature degradation and metabolism.[1][12][13] 2. Prodrug Approach: Synthesizing a water-soluble prodrug of this compound can improve its pharmacokinetic profile.[1] |
| Inefficient Cellular Uptake: The formulation may not be effectively crossing biological membranes. | 1. Nanoformulations for Enhanced Permeation: Nanoparticles can enhance cellular uptake through various mechanisms, including endocytosis.[1][12] 2. Surface Modification: Functionalizing nanoparticles with targeting ligands can improve their delivery to specific cells or tissues.[13] |
Frequently Asked Questions (FAQs)
1. What are the most common methods to improve the aqueous solubility of this compound?
The most common and effective strategies for enhancing the aqueous solubility of poorly soluble drugs like this compound include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their internal cavity, forming water-soluble inclusion complexes.[14][15] Hydroxypropyl-β-cyclodextrin (HPβCD) and methyl-β-cyclodextrin (MβCD) are commonly used derivatives that have shown to significantly increase the solubility of curcuminoids.[15]
-
Nanoformulations: Encapsulating this compound into nanocarriers such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles can dramatically improve its aqueous dispersibility and bioavailability.[1][12][13][16] These formulations can also offer controlled release and targeted delivery.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix in a solid state.[17] This can lead to the formation of an amorphous state of the drug, which has a higher solubility and dissolution rate than the crystalline form.[7][18] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers.[7][19]
-
pH Modification: The solubility of curcuminoids can be increased in alkaline conditions. Modifying the microenvironmental pH of the formulation by including pH-modifying excipients can enhance dissolution.[3][4]
-
Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[9][18]
2. How do cyclodextrins improve the solubility of this compound?
Cyclodextrins have a toroidal shape with a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound molecule can be entrapped within the hydrophobic cavity of the cyclodextrin, forming a host-guest inclusion complex. The hydrophilic exterior of the cyclodextrin then allows this complex to be readily soluble in aqueous solutions.[14]
3. What is a solid dispersion and how does it work?
A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at solid state.[17][20] For poorly soluble drugs like this compound, this technique can enhance solubility by:
-
Reducing particle size to a molecular level.[17]
-
Improving wettability of the drug.[17]
-
Converting the drug from a crystalline to a more soluble amorphous form. [7][18]
4. Are there any safety concerns with the excipients used to improve this compound solubility?
While many of the excipients used are generally regarded as safe (GRAS), it is crucial to consider the specific application and dosage. For instance:
-
Organic Solvents (e.g., DMSO): Can be toxic at high concentrations in cell-based assays and in vivo.
-
Surfactants: Some surfactants can cause irritation or have other biological effects.
-
Cyclodextrins: High concentrations of certain cyclodextrins can have potential renal toxicity when administered parenterally.[21]
It is essential to consult relevant safety data and regulatory guidelines for any excipient used in your formulations.
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility enhancement of curcumin and this compound using various techniques. While specific quantitative data for this compound is limited, the data for curcumin, a structurally similar compound, provides a strong indication of the potential for these methods.
| Method | Carrier/System | Drug | Fold Increase in Solubility | Reference |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | Curcumin | Up to 489-fold | [14] |
| Methyl-β-cyclodextrin (MβCD) | Curcumin | 190-fold | [15] | |
| Solid Dispersion | PVP K30 | This compound | Significantly improved dissolution (over 83% in 5 mins) | |
| Pluronic F-127 | Curcumin | 80-fold | [19] | |
| HPMC E5 | Curcumin | 4.3-fold | [11] | |
| Nanoformulation | Chitosan Nanoparticles | Curcumin | From 0.6 µg/mL to 180 mg/mL | |
| Dendrimer-based Nanoparticles | Curcumin | 150 to 415-fold | [22] | |
| Heating in Water | - | Curcumin | 12-fold | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted from methods used for curcumin.[15][23]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HPβCD), typically starting with a 1:1 or 1:2 ratio.
-
Mixing: Accurately weigh the calculated amounts of this compound and HPβCD.
-
Wetting: Place the HPβCD in a mortar and add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Kneading: Add the this compound to the paste and knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste; add more of the solvent mixture if necessary.
-
Drying: The kneaded mixture is then dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: The dried complex is pulverized using a mortar and pestle and then passed through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). The solubility of the complex in aqueous solution should then be determined and compared to that of the free drug.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on a published method for this compound.[7]
-
Ratio Selection: Choose the desired weight ratio of this compound to the hydrophilic carrier (e.g., PVP K30). A ratio of 1:10 has been shown to be effective.[7]
-
Dissolution: Dissolve the accurately weighed this compound and PVP K30 in a suitable organic solvent, such as ethanol, with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50 °C).
-
Drying: The resulting solid film is further dried in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: The dried solid dispersion is scraped, pulverized into a fine powder, and passed through a sieve.
-
Characterization: Characterize the solid dispersion for its amorphous nature and dissolution properties using XRD, DSC, and in vitro dissolution studies.
Protocol 3: Preparation of this compound Nanoparticles (Prodrug Self-Assembly Method)
This protocol is a conceptual adaptation based on the synthesis of a water-soluble this compound prodrug that self-assembles into nanoparticles.[1]
-
Prodrug Synthesis: Synthesize a water-soluble prodrug of this compound by conjugating it to a hydrophilic polymer such as polyethylene glycol (mPEG). This typically involves a chemical reaction between a functionalized mPEG and this compound.
-
Self-Assembly: Dissolve the mPEG-dimethylcurcumin prodrug in an aqueous solution. The amphiphilic nature of the prodrug will cause it to self-assemble into nanoparticles, with the hydrophobic this compound core shielded by the hydrophilic mPEG shell.
-
Encapsulation of Free Drug (Optional): To increase the drug loading, free this compound can be encapsulated within the self-assembled nanoparticles. This is achieved by dissolving both the prodrug and free this compound in a common organic solvent, followed by dialysis against water to induce nanoparticle formation and encapsulation.
-
Characterization: The resulting nanoparticles should be characterized for their size, size distribution, morphology, drug loading content, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and UV-Vis Spectroscopy.
-
In Vitro Release: The release of this compound from the nanoparticles should be studied under different conditions (e.g., pH) to understand its release kinetics.
Visualizations
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Caption: Proposed mechanism of action for solubilized this compound.
Caption: Logical relationship between solubility enhancement and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Surfactant and pH in Dissolution of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Preparation and Characterization of this compound Solid Dispersions [cjph.com.cn]
- 8. Increasing aqueous solubility of curcumin for improving bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Nanocurcumin: A Promising Candidate for Therapeutic Applications [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Effect of Cyclodextrin Complexation of Curcumin on its Solubility and Antiangiogenic and Anti-inflammatory Activity in Rat Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoformulations of curcumin: an emerging paradigm for improved remedial application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.umcs.pl [journals.umcs.pl]
- 19. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 20. japsonline.com [japsonline.com]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. researchgate.net [researchgate.net]
- 23. dergipark.org.tr [dergipark.org.tr]
Dimethylcurcumin in Cell Culture: A Technical Support Center
Welcome to the technical support center for researchers using Dimethylcurcumin (DMC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when using DMC in cell culture media.
Section 1: Frequently Asked Questions (FAQs)
This section addresses general questions regarding the stability, handling, and properties of this compound in experimental settings.
Q1: How does the stability of this compound (DMC) compare to Curcumin in cell culture media?
A: this compound is a synthetic analog of curcumin designed for increased stability against certain metabolic pathways. While it shows enhanced resistance to in vivo enzymatic reduction, its stability in cell culture media at physiological pH is comparable to that of curcumin due to a shared vulnerability to autoxidative degradation.[1][2]
-
In Cell-Free Buffer: At a physiological pH of ~7.4, both curcumin and DMC undergo rapid degradation.[1][3] For instance, about 90% of curcumin can decompose within 30 minutes in a standard phosphate buffer.[3] The rate of degradation for DMC under these conditions is similar to curcumin.[1][2]
-
In Cell Culture Media: The presence of serum proteins, such as albumin and fibrinogen, significantly stabilizes both compounds by binding to them and suppressing hydrolysis.[3][4][5] In media containing 10% fetal calf serum, less than 20% of curcumin degraded within one hour, and approximately 50% remained after eight hours.[3] Studies have shown that in cultured HCT116 cells, less than 30% of DMC degraded after 48 hours, whereas nearly 100% of curcumin degraded in the same timeframe, highlighting DMC's superior stability within a cellular context.[6]
Table 1: Comparative Stability of Curcuminoids
| Compound | Condition | Stability/Degradation Rate |
| Curcumin | 0.1 M Phosphate Buffer (pH 7.2, 37°C) | ~90% decomposed within 30 minutes.[3] |
| Cell Culture Media + 10% FCS (37°C) | <20% decomposed within 1 hour; ~50% remained after 8 hours.[3] | |
| In C6 Glioma Cells | Half-life of approximately 1.7 hours.[7] | |
| In HCT116 Cells (48h incubation) | Nearly 100% degraded.[6] | |
| This compound (DMC) | Buffer (pH 7.5) | Rate of degradation is similar to curcumin.[1][2] |
| In HCT116 Cells (48h incubation) | <30% degraded.[6] |
Q2: What are the primary degradation products of DMC, and are they biologically active?
A: At physiological pH, DMC undergoes autoxidative transformation. The primary degradation products identified include vanillin, a one-carbon chain-shortened alcohol, and two isomeric epoxides.[1] Importantly, some of these degradation products are not inert; they have been shown to contribute to the overall anti-inflammatory activity of DMC.[1] For example, both DMC and its degradation products can covalently bind to the redox-sensitive cysteine of IKKβ kinase, which is upstream of NF-κB, providing a mechanism for its anti-inflammatory effects.[1]
Caption: Autoxidative degradation pathway of this compound.
Q3: What are the best practices for preparing and storing DMC stock solutions?
A: Proper preparation and storage are critical to ensure the consistency of your experiments.
-
Solvent Choice: Use high-purity, cell culture-grade Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).[8]
-
Storage: Aliquot the stock solution into small, single-use volumes in dark tubes and store at -20°C or -80°C.[8] This prevents repeated freeze-thaw cycles, which can lead to precipitation and degradation.[8]
-
Light Sensitivity: Curcuminoids are sensitive to light.[8][9] Always protect stock solutions and media containing DMC from direct light by using amber tubes or wrapping them in foil.
-
Working Solution: When preparing your final working concentration, thaw a single aliquot completely. Add the required volume of the stock solution to your pre-warmed cell culture medium and mix immediately and thoroughly to prevent precipitation. Never return a thawed stock solution to the freezer.[8]
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific problems you may encounter during your experiments.
Q4: My this compound is precipitating in the culture media. What should I do?
A: Precipitation is a common issue resulting from the low aqueous solubility of DMC. It can alter the effective concentration of the compound and harm cell health. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for DMC precipitation in media.
Detailed Troubleshooting Steps:
-
Stock Solution Integrity: Repeated freeze-thaw cycles can cause the compound to fall out of solution in the DMSO stock.[8] Always visually inspect your thawed aliquot. If it is not a clear solution, prepare a fresh stock.
-
Dilution Method: DMC has poor aqueous solubility. Adding a concentrated DMSO stock directly into the aqueous media without rapid mixing can cause immediate precipitation. The best practice is to add the stock solution dropwise into the vortexing or swirling culture medium.
-
Media Components:
-
Serum: Serum proteins like albumin significantly enhance the solubility and stability of curcuminoids.[3][4] If you are working in serum-free conditions, you may need to use a lower concentration of DMC or explore formulation strategies like encapsulation.
-
pH: DMC is more stable in acidic conditions and degrades rapidly at neutral to basic pH.[10][11] Ensure your media is properly buffered and has not become alkaline due to incubator issues (e.g., incorrect CO2 levels).
-
Salts and Metals: High concentrations of salts or certain trace metals in custom media formulations can sometimes lead to the precipitation of media components, which could potentially co-precipitate the hydrophobic DMC.[12]
-
Q5: I'm observing inconsistent results between experiments. Could this be related to DMC stability?
A: Yes, inconsistent results are a hallmark of compound instability. If the amount of active DMC varies between experiments, you will see variability in the biological response.
Table 2: Factors Influencing this compound Stability & Experimental Consistency
| Factor | Effect on Stability | Recommended Action for Consistency |
| pH | Decreased stability at neutral/alkaline pH (≥7.0).[10] | Ensure consistent media pH between experiments. Check incubator CO2 levels. |
| Light Exposure | Photodegradation can occur.[8][9] | Protect all solutions containing DMC from light. Perform experiments under subdued lighting where possible. |
| Time in Media | DMC degrades over time, even in serum-containing media.[3][6] | Prepare fresh media with DMC for each experiment. For long-term experiments (>24h), consider replenishing the media with fresh DMC. |
| Serum Lot & Conc. | Serum proteins are major stabilizers.[4][5] Lot-to-lot variability in protein content can affect stability. | Use the same lot of serum for a set of comparative experiments. Maintain a consistent serum concentration. |
| Freeze-Thaw Cycles | Promotes precipitation of stock solution.[8] | Use single-use aliquots of your DMSO stock to ensure the starting concentration is always the same. |
Section 3: Experimental Protocols
This section provides a general methodology for assessing the stability of this compound in your specific cell culture conditions.
Q6: How can I measure the concentration and stability of DMC in my cell culture media over time?
A: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying DMC in complex biological fluids like cell culture media.[7][13]
Protocol: General Method for Assessing DMC Stability by HPLC
-
Experimental Setup:
-
Prepare your complete cell culture medium (with or without cells, depending on the question being asked).
-
Spike the medium with a known concentration of DMC (e.g., 10 µM).
-
Incubate the medium under your standard experimental conditions (37°C, 5% CO2).
-
Collect aliquots of the medium at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). Immediately process or flash-freeze samples and store them at -80°C, protected from light.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of your culture medium sample, add 200-300 µL of ice-cold acetonitrile or methanol to precipitate proteins.[13]
-
Vortex vigorously for 30-60 seconds.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Use a UV-Vis or photodiode array (PDA) detector. This compound has a characteristic absorbance maximum at around 420-430 nm.
-
Quantification: Create a standard curve by preparing serial dilutions of DMC in fresh, untreated medium and processing them in the same way as your samples. Plot the peak area from the HPLC chromatogram against the known concentrations to determine the concentration in your experimental samples.
-
-
Data Analysis:
-
Plot the concentration of DMC versus time.
-
Calculate the degradation rate or the half-life (t½) of the compound under your specific experimental conditions.
-
Section 4: Mechanism of Action Context
Understanding the mechanism of action can help in designing experiments and interpreting results.
Q7: What is a key signaling pathway affected by this compound?
A: One of the most well-documented mechanisms of DMC is its ability to enhance the degradation of the Androgen Receptor (AR).[14] This makes it a compound of significant interest in the study of prostate and other AR-dependent cancers. DMC promotes the degradation of both full-length AR and its splice variants.[15]
Caption: DMC enhances Androgen Receptor (AR) degradation.
References
- 1. Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effective stabilization of curcumin by association to plasma proteins: human serum albumin and fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of curcumin in different solvent and solution media: UV-visible and steady-state fluorescence spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dimethylcurcumin (DMC) for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Dimethylcurcumin (DMC) in in vitro experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to help ensure the accuracy and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound (DMC) in a new in vitro experiment?
A good starting point for preliminary screening is a broad concentration range, typically from 0.1 µM to 100 µM. Many studies show DMC's effects in the low micromolar range. For instance, cytotoxicity in MCF-7 breast cancer cells has been observed to increase with concentrations from 5 to 50 μM[1]. A common strategy is to use logarithmic or semi-logarithmic dilutions, such as 0.1, 0.3, 1, 3, 10, and 30 µM, to efficiently determine the effective concentration range[2]. It is often necessary to test concentrations that are significantly higher (e.g., 20- to 200-fold) than in vivo plasma levels to elicit a response in cell culture models[3][4].
Q2: How do I choose the optimal DMC concentration for my specific cell line?
The optimal concentration is cell-line specific and assay-dependent. The best approach is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental endpoint (e.g., proliferation, apoptosis). Start with a wide range of concentrations and narrow it down based on the initial results. For example, studies on colon cancer cells SW480 and SW620 found a dose-dependent inhibition, with the maximum effect observed at 128 μmol/L[1].
Q3: What are some reported IC50 values of DMC in common cancer cell lines?
IC50 values for DMC vary widely depending on the cell line and the duration of the treatment. The following table summarizes some reported values.
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| HNO97 | Head and Neck | ~35 µM | 24 hours[5] |
| MCF-7 | Breast Cancer | Dose-dependent cytotoxicity observed from 5-50 µM | Not specified[1] |
| SW480 / SW620 | Colon Cancer | Maximum effect at 128 µmol/L | Not specified[1] |
| 786-O | Renal Cell Carcinoma | Showed most significant antitumor activity compared to curcumin | Not specified[1] |
Note: This table is for reference. It is crucial to determine the IC50 experimentally for your specific conditions.
Q4: How does the incubation time affect the optimal DMC concentration?
Incubation time is a critical parameter. Generally, a lower concentration of DMC may be sufficient to produce an effect with a longer incubation period, while a higher concentration might be needed for shorter exposures. When determining the IC50, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to understand the time-dependent effects of the compound[5].
Q5: What are the main cellular signaling pathways affected by DMC?
DMC, a curcumin analogue, is known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][6] Key pathways include:
-
Androgen Receptor (AR) Pathway: DMC is particularly noted for its ability to enhance the degradation of the androgen receptor, making it a subject of interest in prostate cancer research.[7]
-
NF-κB Pathway: Like its parent compound curcumin, DMC is expected to inactivate the NF-κB pathway, which plays a crucial role in inflammation and cell survival.[6][8]
-
PI3K/Akt Pathway: This is a central pathway for cell growth and survival, and its inhibition is a common mechanism for anticancer agents.[9] Curcuminoids are known to block this pathway.[9]
-
MAPK Pathway: Curcumin can repress the phosphorylation of ERK, JNK, and p38 MAP kinases, and DMC likely shares this activity.[6]
-
Oxidative Stress Pathways: DMC can inhibit Thioredoxin Reductase (TrxR), leading to increased oxidative stress and subsequent mitotic death in cancer cells.[1]
Caption: Key signaling pathways inhibited by this compound.
Section 2: Troubleshooting Guide
Q1: I'm having trouble dissolving DMC. What should I do? (Solubility Issues)
This is a common issue as DMC is a lipophilic (fat-soluble) compound with poor water solubility.[1]
-
Recommended Solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[10]
-
Final Concentration: When making working dilutions in your cell culture medium, ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.5%, and ideally <0.1%). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Advanced Formulation Strategies: For persistent solubility issues or in vivo studies, consider using formulation strategies that have been shown to enhance the solubility and stability of curcuminoids.
| Strategy | Description | Key Benefit(s) |
| Nanosuspensions | Formulating DMC into nanoparticles can significantly improve its dispersion in aqueous solutions.[11][12] | Improved solubility and bioavailability.[12] |
| Liposomes | Encapsulating DMC within lipid bilayers creates a more water-soluble delivery vehicle.[1] | Enhanced stability and cellular uptake. |
| Cyclodextrin Complexes | Complexing DMC with cyclodextrins can increase its aqueous solubility and stability.[13][14] | Increased solubility and reduced degradation.[14][15] |
| Micelles | Micellar formulations can improve the bioavailability of curcuminoids. | Increased bioavailability, but excipients may have side effects.[12] |
Q2: My experimental results are inconsistent. Could DMC be degrading? (Stability Issues)
Yes, inconsistency can be a sign of compound degradation. Curcuminoids can be unstable, particularly at neutral or alkaline pH and when exposed to light.[11][15]
-
pH Sensitivity: DMC is more stable in acidic conditions. Cell culture medium is typically buffered around pH 7.4, where degradation can occur. Prepare fresh working solutions from your stock solution just before each experiment.
-
Light Sensitivity: Protect your DMC stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Storage: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles by preparing small aliquots.
-
Formulation: Using nanoformulations can protect the encapsulated DMC from hydrolysis and biotransformation, leading to enhanced stability.[11]
Q3: My vehicle control (e.g., DMSO) is showing toxicity. How can I fix this?
If your vehicle control is affecting cell viability, the solvent concentration is too high.
-
Reduce Final Concentration: The most common solution is to lower the final DMSO concentration in the culture medium. Aim for a concentration of 0.1% or less.
-
High-Concentration Stock: This requires preparing a more concentrated initial stock solution of DMC in DMSO, so a smaller volume is needed to achieve the desired final concentration in your assay.
-
Alternative Solvents: While less common, ethanol can also be used as a solvent.[1] However, you must still validate its non-toxic concentration for your specific cell line.
Q4: I'm not observing any significant effect of DMC on my cells. What could be the reason?
-
Insufficient Concentration: The concentrations tested may be too low for your specific cell line or experimental duration. Try expanding the dose-response curve to include higher concentrations.
-
Compound Inactivity: Verify the purity and integrity of your DMC supply. Impurities can affect experimental outcomes.[16]
-
Solubility/Stability: The compound may be precipitating out of the solution or degrading in the medium before it can exert its effect. Re-evaluate your dissolution and handling procedures as described above.
-
Cellular Resistance: The target cell line may be resistant to the effects of DMC or may not express the molecular targets (like the Androgen Receptor) at high enough levels.
Section 3: Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound (powder), Dimethyl Sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Stock Solution (e.g., 20 mM):
-
Under sterile conditions, weigh out the required amount of DMC powder.
-
Add the appropriate volume of DMSO to achieve the desired molarity (e.g., 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into small volumes in amber or foil-wrapped tubes to minimize freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Perform serial dilutions of the stock solution into sterile, serum-free (or complete, depending on the assay) cell culture medium to achieve the final desired concentrations for your experiment.
-
Vortex gently after each dilution step. Use these solutions immediately.
-
Protocol 2: Standard Cell Viability/Cytotoxicity Assay (MTT/WST-1)
This protocol provides a general framework for assessing the cytotoxic effects of DMC.
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and form a partial monolayer.[10]
-
Treatment:
-
Prepare a series of DMC working solutions at 2x the final desired concentration.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the appropriate DMC working solution to each well. Include wells for "untreated control" (medium only) and "vehicle control" (medium + highest concentration of DMSO used).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (WST-1 Example):
-
Add 10 µL of WST-1 reagent to each well.[5]
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate to ensure a homogenous mixture.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Caption: General experimental workflow for DMC optimization.
References
- 1. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Phytochemical Screening, Cytotoxicity Studies of Curcuma longa Extracts with Isolation and Characterisation of Their Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro stability and in vivo pharmacokinetics of curcumin prepared as an aqueous nanoparticulate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the solubility and potency of tetrahydrocurcumin as an anti-cancer agent using a β-cyclodextrin inclusion complex approach | PLOS One [journals.plos.org]
- 14. Enhancing the solubility and potency of tetrahydrocurcumin as an anti-cancer agent using a β-cyclodextrin inclusion complex approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. figshare.com [figshare.com]
Troubleshooting inconsistent results with Dimethylcurcumin treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethylcurcumin (ASC-J9). The information is designed to address common issues that can lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ASC-J9) is a synthetic analog of curcumin.[1][2] Its primary mechanism of action is as a selective androgen receptor (AR) degradation enhancer.[1][3] Unlike conventional anti-androgens that act as antagonists, this compound promotes the degradation of the AR protein, which is a key driver in the progression of certain diseases like prostate cancer.[2][3]
Q2: What are the most common reasons for inconsistent results in experiments with this compound?
A2: The most significant challenges contributing to inconsistent results are the compound's poor aqueous solubility and potential for chemical instability.[4][5][6] Other factors include variability in the purity of the compound, improper storage, and differences in experimental protocols, such as the choice of solvent and cell culture conditions.[7]
Q3: How should I prepare and store this compound stock solutions?
A3: Due to its poor water solubility, this compound should be dissolved in an appropriate organic solvent such as DMSO, PEG-400, or Tween-80 to create a high-concentration stock solution.[7] Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects of this compound?
A4: While the primary target of this compound is the androgen receptor, its parent compound, curcumin, is known to interact with a wide array of signaling pathways, including PI3K/Akt, JAK/STAT, MAPK, and NF-κB.[8] This suggests that this compound may also have off-target effects that could contribute to unexpected results or cellular responses. Researchers should consider these potential multi-target effects when interpreting their data.
Troubleshooting Guides
Issue 1: Low or No Observed Biological Activity
Q: My this compound treatment is showing little to no effect on my cells, even at concentrations where activity is expected. What could be the cause?
A: This issue often stems from problems with the compound's concentration, solubility, or stability.
-
Compound Precipitation: this compound is extremely hydrophobic.[5] When the stock solution (e.g., in DMSO) is diluted into aqueous cell culture media, it can precipitate out of solution, drastically lowering the effective concentration available to the cells.
-
Solution: Visually inspect your culture media for any signs of precipitation after adding the compound. Consider using a phase-contrast microscope. To improve solubility, some studies have utilized nano-formulations or complexation with cyclodextrins.[4][9] For standard lab work, ensure the final concentration of the organic solvent (like DMSO) is low (typically <0.5%) and consistent across all experiments.
-
-
Compound Degradation: Like many curcuminoids, this compound can be unstable, especially in aqueous solutions at physiological pH and when exposed to light.[9][10]
-
Solution: Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Protect solutions from light. To check for degradation, you can use techniques like HPLC to verify the purity and concentration of your stock solution.
-
-
Incorrect Dosing: The effective concentration of this compound can be highly cell-line dependent.
-
Solution: Perform a dose-response curve (e.g., from 1 µM to 20 µM) to determine the optimal concentration (e.g., IC50) for your specific cell line and assay.
-
Issue 2: High Variability Between Experimental Replicates
Q: I am observing significant variability in results between identical experimental setups. How can I improve my consistency?
A: High variability is often linked to inconsistent preparation of treatment solutions and subtle differences in experimental conditions.
-
Inconsistent Solubilization: If the compound is not fully dissolved in the stock solvent or precipitates upon dilution, the actual concentration delivered to each well can vary significantly.
-
Solution: Ensure your stock solution is fully dissolved by vortexing or brief sonication. When diluting into aqueous media, add the stock solution dropwise while gently vortexing the media to facilitate dispersion and minimize precipitation. Always prepare a master mix of the final treatment media to be distributed across all replicate wells, rather than adding the compound to each well individually.
-
-
Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and serum concentration in the media can all impact the cellular response to this compound.
-
Solution: Standardize your cell culture protocol. Use cells within a consistent, low passage number range. Seed cells at the same density and treat them at a consistent level of confluency. Be aware that components in fetal bovine serum (FBS) can bind to hydrophobic compounds, potentially reducing their bioavailability. Consider reducing serum concentration during treatment if your experimental design allows.
-
-
Assay Timing: The timing of your measurements after treatment is critical, as the cellular response (e.g., AR degradation) is a time-dependent process.
-
Solution: Perform a time-course experiment to identify the optimal treatment duration for your endpoint of interest.
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | [11] |
| Molecular Formula | C23H24O6 | [2] |
| Molar Mass | 396.439 g/mol | [2] |
| CAS Number | 52328-98-0 | [11] |
| Synonyms | ASC-J9, GO-Y025 | [2][3] |
Table 2: Reported IC50 Values for this compound
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| CT26 | Colorectal Carcinoma | 5.72 | [4] |
| SW480 | Colorectal Carcinoma | 3.71 | [4] |
| NCM460 | Normal Colon Epithelial | 929 | [4] |
Note: IC50 values are highly dependent on the specific assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into single-use, light-protecting tubes. Store immediately at -20°C or -80°C for long-term stability.
Protocol 2: General Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in your complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 3: Western Blotting for Androgen Receptor (AR) Degradation
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the AR signal to the loading control to determine the relative decrease in AR levels following treatment.
Visualizations
Caption: this compound enhances androgen receptor (AR) degradation.
Caption: A typical workflow for in vitro this compound experiments.
Caption: A logical guide to troubleshooting this compound experiments.
References
- 1. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The Essential Medicinal Chemistry of Curcumin: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Dietary Phytochemical Curcumin in Targeting Cancer Cell Signalling Pathways [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C23H24O6 | CID 6477182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dimethylcurcumin Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and minimizing the toxicity of Dimethylcurcumin (DMC) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMC) and why is its toxicity a concern?
A1: this compound (DMC), also known as ASC-J9, is a synthetic analogue of curcumin, the active compound in turmeric.[1] It has shown promise in various therapeutic areas, particularly in cancer research, due to its ability to enhance androgen receptor degradation.[1] While generally considered to have a better bioavailability profile than curcumin, understanding and minimizing its potential toxicity is crucial for accurate preclinical assessment and safe therapeutic development. Like many bioactive compounds, high doses of DMC may lead to adverse effects, making it essential for researchers to be aware of its toxicological profile.
Q2: What are the known mechanisms of this compound's toxicity?
A2: The precise mechanisms of DMC toxicity are still under investigation and appear to be dose-dependent. At higher concentrations, similar to curcumin, DMC may exhibit pro-oxidant activity, leading to an increase in reactive oxygen species (ROS).[2] This can result in oxidative stress, DNA damage, and mitochondrial dysfunction, ultimately triggering programmed cell death.[2] Some studies on curcuminoids have also indicated potential for genotoxicity at high doses.[2]
Q3: What are the common clinical signs of toxicity to watch for in animal models administered with this compound?
A3: While specific data for DMC is limited, general signs of toxicity observed with high doses of curcuminoids in animal models can serve as a guide. These may include:
-
Changes in physical appearance (e.g., ruffled fur, hunched posture)
-
Behavioral changes (e.g., lethargy, reduced activity, social isolation)
-
Changes in body weight (significant weight loss is a key indicator)
-
Gastrointestinal issues (e.g., diarrhea, changes in stool consistency)
-
Reduced food and water consumption
Close monitoring of these signs is critical for animal welfare and for identifying the maximum tolerated dose (MTD).
Q4: How can I improve the safety and reduce the toxicity of this compound in my experiments?
A4: Several formulation strategies can be employed to improve the bioavailability and potentially reduce the systemic toxicity of DMC. These approaches aim to deliver the compound more effectively to the target site, allowing for lower effective doses. Strategies include:
-
Nanoformulations: Encapsulating DMC in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve solubility, and facilitate controlled release.[3][4]
-
Prodrugs: Modifying the DMC molecule to create a prodrug can enhance its solubility and alter its pharmacokinetic profile.[3]
-
Co-administration with Bioavailability Enhancers: While more studied with curcumin, co-administration with agents like piperine that inhibit metabolic enzymes can increase plasma concentrations, though this could also potentially increase toxicity if not carefully dosed.
Troubleshooting Guide
Problem: I am observing significant weight loss and lethargy in my animals, even at what I thought were low doses of DMC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Formulation and Low Bioavailability: | The observed toxicity might be due to high, unabsorbed concentrations in the gastrointestinal tract or off-target effects. Consider reformulating your DMC. Nanoformulations can improve solubility and absorption, potentially allowing for a lower, more effective, and less toxic dose.[3][4] |
| Vehicle Toxicity: | The vehicle used to dissolve or suspend the DMC may be contributing to the toxicity. Ensure your vehicle is well-tolerated at the administered volume. Conduct a vehicle-only control group to assess its effects. |
| Dose Miscalculation: | Double-check all dose calculations, including conversions from in vitro to in vivo models. It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Route of Administration: | The route of administration significantly impacts bioavailability and toxicity. Oral gavage may lead to gastrointestinal irritation. Consider alternative routes if appropriate for your study design, such as intraperitoneal or intravenous injection, but be aware that these may alter the toxicity profile. |
Problem: My in vivo results with DMC are inconsistent and not reproducible.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation: | The physical characteristics of your DMC formulation (e.g., particle size, stability) can greatly influence its absorption and efficacy. Ensure your formulation protocol is standardized and reproducible. Characterize each batch of your formulation for consistency. |
| Animal Variability: | Factors such as age, sex, and strain of the animal model can influence the metabolism and response to DMC. Ensure your experimental groups are homogenous and properly randomized. |
| Dosing Technique: | Improper dosing technique, especially with oral gavage, can lead to stress and variability in absorption. Ensure all personnel are properly trained and consistent in their technique. |
Quantitative Toxicity Data
Table 1: Acute Oral Toxicity Data for Curcuminoid Formulations in Rodents
| Compound/Formulation | Animal Model | LD50 | Source |
| Curcumin-loaded nanocomplexes (CNCs) | Mice | 8.9 g/kg body weight (equivalent to 2.5 g/kg curcumin) | [5] |
| Curcumin-loaded nanocomplexes (CNCs) | Hamsters | 16.8 g/kg body weight (equivalent to 4.7 g/kg curcumin) | [5] |
| Turmeric based herbal product | Sprague Dawley Rats | >5000 mg/kg body weight | [6] |
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) for Curcuminoid Formulations
| Compound/Formulation | Animal Model | NOAEL | Study Duration | Source |
| Curcumin-loaded nanocomplexes (CNCs) | Mice | 0.27 g/kg body weight/day | 6 months | [5] |
| Curcumin-loaded nanocomplexes (CNCs) | Hamsters | 0.54 g/kg body weight/day | 6 months | [5] |
| Cocktail extract including Curcuma xanthorrhiza | Rats | 1000 mg/kg body weight | 90 days | [7] |
| Tetrahydrocurcumin (THC) | Wistar Rats | 400 mg/kg/day | 90 days | [8] |
Experimental Protocols
1. Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol provides a general framework. Doses should be adjusted based on preliminary range-finding studies for DMC.
-
Animals: Use a single sex (typically females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats or Swiss albino mice).[5]
-
Housing: House animals individually or in small groups with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to food and water.[5]
-
Dosing:
-
Fast animals overnight before dosing.
-
Administer DMC as a single oral gavage. The volume should not exceed 10 mL/kg for aqueous solutions or 5 mL/kg for oil-based suspensions.
-
Start with a preliminary dose (e.g., 300 mg/kg) in a small group of animals.
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days.[6]
-
Record clinical signs of toxicity, body weight changes, and any mortality.
-
Based on the outcome, increase or decrease the dose in subsequent groups of animals to determine the LD50.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological examination.[9]
2. Subchronic (28-Day or 90-Day) Oral Toxicity Study (Following OECD Guideline 407/408)
-
Animals: Use both male and female rodents, with at least 5 animals per sex per group.[10]
-
Dose Groups: Include a control group (vehicle only) and at least three dose levels of DMC (low, mid, and high). The high dose should induce some signs of toxicity but not mortality.
-
Administration: Administer the test substance daily via oral gavage for 28 or 90 consecutive days.[10]
-
Observations:
-
Record clinical signs daily.
-
Measure body weight and food consumption weekly.
-
Perform detailed clinical examinations weekly.
-
Conduct hematology and clinical biochemistry analyses at the end of the study.
-
-
Pathology:
-
At the end of the study, perform a full gross necropsy on all animals.
-
Weigh major organs.
-
Collect a comprehensive set of tissues for histopathological examination by a qualified veterinary pathologist.[11]
-
Visualizations
References
- 1. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Curcumin-loaded nanocomplexes: Acute and chronic toxicity studies in mice and hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Acute and Subchronic Toxicological Study of the Cocktail Extract from Curcuma xanthorrhiza Roxb, Phyllanthus niruri L. and Morinda citrifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of curcumin on kidney histopathological changes, lipid peroxidation and total antioxidant capacity of serum in sodium arsenite-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Molecular and Histopathological Study on the Ameliorative Effects of Curcumin Against Lead Acetate-Induced Hepatotoxicity and Nephrototoxicity in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Dimethylcurcumin treatment times for optimal response
Welcome to the technical support center for Dimethylcurcumin (DMC). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this promising compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as ASC-J9) is a synthetic analog of curcumin. Its primary mechanism of action is as a selective androgen receptor (AR) degradation enhancer.[1][2][3] Unlike conventional anti-androgens that act as receptor antagonists, DMC promotes the degradation of the AR protein.[1][2] This makes it a subject of interest for AR-dependent diseases, particularly castration-resistant prostate cancer.[1][2]
Q2: How does the stability of this compound compare to curcumin in cell culture?
A2: this compound exhibits greater metabolic stability compared to curcumin. In studies with HCT116 cancer cells, approximately 70% of this compound was detected after 48 hours of incubation, whereas curcumin was nearly undetectable within the same timeframe. This increased stability may contribute to its enhanced apoptotic activity compared to curcumin.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on various in vitro studies, a typical starting concentration range for this compound is between 5 µM and 25 µM. The optimal concentration is cell-line dependent and should be determined empirically for your specific experimental system. For instance, in studies on FaDu human head and neck squamous cell carcinoma cells, demethoxycurcumin (a related compound) induced apoptosis at concentrations of 10 µM and 20 µM.[4]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment time depends on the biological endpoint you are measuring.
-
Androgen Receptor Degradation: Significant degradation of the androgen receptor can be observed in as early as a few hours, with more substantial effects often seen at 24 hours.
-
Apoptosis: Induction of apoptosis is typically observed within 24 to 48 hours of treatment.[4][5] For example, in FaDu cells, apoptosis was measured after 24 hours of treatment with a related curcumin analog.[4]
-
Cell Cycle Arrest: Changes in cell cycle distribution can often be detected within 24 hours of treatment, with more pronounced effects at 48 and 72 hours. Curcumin has been shown to induce G1/S or G2/M phase arrest in different cancer cell lines within this timeframe.[6][7][8]
-
Inhibition of NF-κB Signaling: Inhibition of NF-κB nuclear translocation can be a relatively rapid event, occurring within minutes to a few hours. For instance, in studies with a curcumin analog, nuclear proteins were collected 15 minutes after LPS treatment to assess NF-κB DNA binding activity.[9]
It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no compound activity | 1. Compound degradation: this compound, while more stable than curcumin, can still degrade. 2. Suboptimal concentration: The concentration used may be too low for the specific cell line. 3. Incorrect solvent: The solvent may be interfering with the compound's activity or cell health. | 1. Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 1 µM to 50 µM). 3. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. |
| High background in Western blot for AR | 1. Non-specific antibody binding. 2. Insufficient blocking. 3. High antibody concentration. | 1. Use a high-quality, validated antibody specific for the androgen receptor. 2. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and use an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).[10][11][12] 3. Optimize the primary and secondary antibody concentrations by performing a titration. |
| Inconsistent results in cell viability assays (e.g., MTT) | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Incomplete formazan crystal dissolution. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. 3. After adding the solubilization solution, shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution of the formazan crystals.[13] |
| Difficulty in detecting apoptosis | 1. Treatment time is too short or too long. 2. Apoptosis assay is not sensitive enough. 3. Cells are resistant to apoptosis. | 1. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to capture the peak of apoptosis. 2. Use multiple methods to detect apoptosis, such as Annexin V/PI staining by flow cytometry and Western blot for cleaved caspases (e.g., caspase-3, -9).[5] 3. Consider using a higher concentration of this compound or co-treatment with another agent. |
Data Presentation
Table 1: Recommended Time Points for Various Experimental Readouts with this compound
| Experimental Endpoint | Recommended Initial Time Points for Analysis | Key Considerations |
| Androgen Receptor (AR) Degradation | 6h, 12h, 24h, 48h | AR degradation is an early event. Shorter time points are crucial to capture the kinetics. |
| Cell Viability (e.g., MTT Assay) | 24h, 48h, 72h | Effects on cell viability are typically observed after longer incubation periods. |
| Apoptosis (e.g., Annexin V/PI Staining) | 12h, 24h, 48h | Apoptosis is a downstream effect of AR degradation and other signaling pathway modulations. |
| Cell Cycle Analysis | 24h, 48h, 72h | Changes in cell cycle distribution often require at least one full cell cycle to become apparent. |
| NF-κB Signaling (p65 nuclear translocation) | 15min, 30min, 1h, 2h, 4h | Inhibition of cytokine-induced NF-κB activation can be very rapid. |
Experimental Protocols
Protocol 1: Assessment of Androgen Receptor (AR) Degradation by Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., LNCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.[12]
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.[10]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.[12]
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.[11][12]
-
Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
Solubilization:
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound-induced Androgen Receptor degradation pathway.
Caption: General experimental workflow for studying this compound effects.
References
- 1. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Androgen Receptor Degradation Enhancer ASC-J9® in Mouse Sera and Organs with Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin inhibits cell growth and invasion and induces apoptosis through down-regulation of Skp2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curcumin differentially affects cell cycle and cell death in acute and chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linkage of curcumin-induced cell cycle arrest and apoptosis by cyclin-dependent kinase inhibitor p21(/WAF1/CIP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7tmantibodies.com [7tmantibodies.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to account for Dimethylcurcumin's fluorescence in imaging experiments
Welcome to the technical support center for utilizing Dimethylcurcumin in fluorescence imaging experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fluorescence properties of this compound?
A1: this compound (ASC-J9), a derivative of curcumin, exhibits intrinsic fluorescence. While specific quantitative data for this compound is still emerging, its fluorescence characteristics are largely influenced by its curcuminoid structure.[1][2] Curcumin itself has fluorescence excitation and emission maxima that are highly dependent on the solvent environment.[3][4][5][6] For imaging in a cellular context, which is an aqueous-like environment, the spectral properties will be a key consideration.
Q2: What excitation and emission wavelengths should I use for this compound?
A2: Based on studies of curcumin and its derivatives, a common excitation wavelength is in the blue light range, around 450-490 nm.[3][7][8] The corresponding emission is typically observed in the green-yellow range, approximately 500-560 nm.[7][8] However, it is crucial to experimentally determine the optimal excitation and emission spectra for this compound in your specific experimental system using a spectrophotometer or a spectral confocal microscope.
Q3: Can I use this compound for quantitative fluorescence studies?
A3: While this compound's fluorescence allows for qualitative visualization, using it for precise quantitative measurements can be challenging. The fluorescence quantum yield of curcuminoids can be influenced by environmental factors such as pH, viscosity, and binding to cellular components. It is advisable to use well-established fluorescent probes with known and stable quantum yields for rigorous quantitative analysis.
Q4: Does this compound's fluorescence photobleach?
A4: Photobleaching, the light-induced degradation of a fluorophore, is a common issue in fluorescence microscopy.[9][10] Like many organic fluorophores, this compound is susceptible to photobleaching upon prolonged exposure to excitation light. To mitigate this, it is recommended to use the lowest possible excitation power and exposure time required to obtain a satisfactory signal-to-noise ratio. Using antifade mounting media can also help to reduce photobleaching.
Q5: Will the fluorescence of this compound interfere with other fluorescent probes in my experiment?
A5: Yes, spectral overlap, or bleed-through, is a significant consideration in multi-color fluorescence imaging.[11][12][13][14] The broad emission spectrum of this compound may overlap with the emission of other fluorophores, particularly those in the green and yellow channels (e.g., FITC, GFP, YFP).[15] It is essential to carefully select fluorophores with distinct spectral profiles and to use appropriate filter sets to minimize crosstalk.[16][17][18][19][20] Sequential imaging or spectral unmixing techniques can also be employed to separate the signals from different fluorophores.[14]
Troubleshooting Guides
Problem 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Incorrect Excitation/Emission Settings | Experimentally determine the optimal excitation and emission wavelengths for this compound in your specific buffer or cell type using a spectrophotometer or by acquiring a lambda scan on a confocal microscope. Start with broad excitation (e.g., 470/40 nm) and emission (e.g., 525/50 nm) filters. |
| Low Concentration of this compound | Increase the concentration of this compound. However, be mindful of potential cellular toxicity at higher concentrations. Perform a dose-response curve to find the optimal balance between signal intensity and cell health. |
| Photobleaching | Minimize exposure to excitation light. Use neutral density filters to reduce laser power, decrease exposure times, and average multiple frames if necessary. Use an antifade reagent in your mounting medium.[10] |
| Quenching of Fluorescence | The cellular microenvironment can quench fluorescence. Ensure the pH of your imaging medium is stable. Consider if other molecules in your system could be acting as quenchers. |
Problem 2: High Background or Autofluorescence
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Endogenous fluorophores within cells can contribute to background signal.[21][22] Image an unstained control sample under the same conditions to assess the level of autofluorescence. This signal can sometimes be subtracted during image analysis. Some cell types exhibit higher autofluorescence than others.[21] |
| Media Components | Phenol red and other components in cell culture media can be fluorescent. Image cells in phenol red-free media or a buffered salt solution (e.g., PBS) during the experiment. |
| Fixation-Induced Fluorescence | Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[22] Consider using a different fixation method or treating with a quenching agent like sodium borohydride or glycine after fixation.[22] |
| Non-specific Staining | Ensure proper washing steps to remove any unbound this compound. |
Problem 3: Spectral Bleed-through in Multi-Color Imaging
| Potential Cause | Recommended Solution |
| Spectral Overlap | The emission spectrum of this compound overlaps with that of another fluorophore.[11][12][13] |
| Inappropriate Filter Sets | Use narrow bandpass emission filters to specifically capture the peak emission of each fluorophore.[16][17][18][19][20] Ensure your dichroic mirror is appropriate for the selected excitation and emission wavelengths. |
| Simultaneous Imaging | Perform sequential imaging, where each channel is excited and detected independently. This eliminates the possibility of one fluorophore's emission being captured in another's channel. |
| Software-based Correction | If sequential imaging is not possible, use spectral unmixing algorithms available in many imaging software packages to mathematically separate the overlapping signals.[14] This requires acquiring a reference spectrum for each individual fluorophore. |
Quantitative Data Summary
While precise quantitative fluorescence data for this compound is not extensively published, the following table summarizes typical spectral properties of its parent compound, curcumin, which can serve as a starting point for experimental design.
| Parameter | Curcumin (in various solvents/environments) | Reference |
| Excitation Maximum (λex) | ~420 - 490 nm | [3][4][5][7] |
| Emission Maximum (λem) | ~500 - 580 nm | [3][4][7][8] |
| Quantum Yield (Φ) | Highly variable (e.g., 0.01 to 0.32) depending on the environment and binding state. | [4][23] |
Note: These values are for curcumin and may differ for this compound. It is strongly recommended to experimentally determine these parameters for your specific conditions.
Experimental Protocols
Protocol 1: Basic Fluorescence Imaging of this compound in Live Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
This compound Loading: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed, phenol red-free cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or HBSS) to remove any unbound this compound.
-
Imaging: Mount the dish or coverslip on the microscope stage. Use an appropriate filter set for this compound (e.g., excitation: 470/40 nm, emission: 525/50 nm).
-
Image Acquisition: Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching. Acquire images of your cells of interest. Include a control group of untreated cells to assess autofluorescence.
Protocol 2: Correlative Staining with a Second Fluorophore
-
This compound Staining: Follow steps 1-4 of Protocol 1.
-
Second Fluorophore Staining: After washing out the this compound, proceed with the staining protocol for your second fluorophore of interest (e.g., a fluorescent antibody for immunofluorescence or a specific organelle tracker). Follow the manufacturer's instructions for the second probe.
-
Final Washes: Perform the final washing steps as required by the second staining protocol.
-
Mounting: Mount the coverslip using an antifade mounting medium.
-
Sequential Imaging: On the microscope, set up two separate channels for this compound and the second fluorophore. Use sequential acquisition mode to excite and detect each fluorophore independently to prevent bleed-through.
-
Image Analysis: Merge the acquired channels to visualize the co-localization of this compound with your second probe.
Visualizations
Caption: General workflow for fluorescence imaging experiments using this compound.
Caption: A logical troubleshooting guide for common issues in this compound fluorescence imaging.
Caption: Simplified signaling pathway of this compound's action on the Androgen Receptor.[2][24][25]
References
- 1. An insight into the in vivo imaging potential of curcumin analogues as fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Application study of curcumin fluorescent complex coated with pharmaceutical excipients for cell imaging [frontiersin.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
- 10. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MyScope [myscope.training]
- 13. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 14. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. Fluorescence properties of curcumin-loaded nanoparticles for cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edmundoptics.com [edmundoptics.com]
- 17. 蛍光イメージングフィルタ [thorlabs.com]
- 18. Optical Filter Sets [idex-hs.com]
- 19. Fluorescence Sets - Chroma Technology Corp [chroma.com]
- 20. Fluorescence Filters | Fluorescence Instruments [iridian.ca]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. hwpi.harvard.edu [hwpi.harvard.edu]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Dimethylcurcumin powder
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing Dimethylcurcumin powder, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the recommended storage conditions for this compound powder?
This compound powder should be stored in a tightly sealed container at -20°C for long-term stability, with options for shorter durations under different conditions.[1][2][3] It is crucial to protect the powder from direct sunlight, moisture, and heat.[1][4]
Q2: How stable is this compound in solution?
When dissolved, this compound should be stored at -80°C for up to one year.[3] Like curcumin, this compound is unstable at physiological pH (7.5) and undergoes rapid autoxidative degradation.[5][6] Its rate of degradation in buffer is similar to that of curcumin.[5][6] For cell culture experiments, it's important to note that while proteins in serum can increase the half-life of curcuminoids, degradation can still occur during typical incubation periods.[7]
Q3: Does this compound degrade upon exposure to light or air?
Yes, exposure to air can cause oxidation, while light can lead to color fading and degradation of active compounds.[4] Therefore, it is essential to store the powder in airtight, light-protected containers.[1][4]
Handling and Safety
Q4: What personal protective equipment (PPE) should be used when handling this compound powder?
When handling this compound powder, it is mandatory to use appropriate PPE. This includes a lab coat or impervious clothing, safety goggles with side shields, and protective gloves.[1][8] If there is a risk of dust formation, a suitable respirator should be used.[1][8]
Q5: What are the main hazards associated with this compound?
This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation.[1] It is crucial to avoid inhalation of the powder and any contact with skin and eyes.[1]
Q6: How should I handle an accidental spill of this compound powder?
In case of a spill, ensure the area is well-ventilated and restrict access.[9] To prevent the powder from becoming airborne, gently cover it with wet paper towels before cleaning.[9] Use appropriate PPE during cleanup. The collected material should be placed in a suitable container for disposal in accordance with local regulations.[1][10]
Solubility and Solution Preparation
Q7: How do I dissolve this compound powder?
This compound has very poor water solubility.[11] It is readily soluble in dimethyl sulfoxide (DMSO).[2][3][12] For in vivo studies, a common formulation involves a combination of DMSO, PEG300, Tween 80, and saline.[3]
Q8: My this compound is not dissolving properly. What can I do?
If you encounter solubility issues, sonication or gentle warming can help dissolve the compound.[3] It is also recommended to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[12] Always add solvents sequentially and ensure the solution is clear before adding the next solvent.[3] Preparing and using the working solution immediately is recommended.[3]
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative properties of this compound.
Table 1: Storage and Physical Properties
| Property | Value | Source(s) |
| Recommended Powder Storage | -20°C (for up to 3 years) | [1][3] |
| Solution Storage | -80°C (for up to 1 year) | [3] |
| Melting Point | 129-130°C | [1] |
| Molecular Weight | 396.43 g/mol | [3][13] |
| Appearance | Solid powder | [1] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ≥ 50 mg/mL (126.13 mM) | Sonication may be required. | [2] |
| DMSO | 48 mg/mL (121.08 mM) | Sonication is recommended. | [3] |
| DMSO | 79 mg/mL (199.27 mM) | Use fresh, anhydrous DMSO. | [12] |
| Water | < 0.1 mg/mL (insoluble) | - | [2] |
| Water | 0.00141 mg/mL | - | [14] |
| In Vivo Formulation | 2 mg/mL (5.05 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [3] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the standard procedure for preparing a this compound stock solution.
-
Preparation: Work in a well-ventilated area or a chemical fume hood. Wear appropriate PPE (lab coat, gloves, safety goggles).
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Mixing: Vortex the solution thoroughly. If the powder is not fully dissolved, sonicate the vial in a water bath for several minutes until the solution is clear. Gentle warming can also be applied.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -80°C.[3]
Visual Guides and Workflows
Mechanism of Action: Androgen Receptor Degradation
This compound (also known as ASC-J9) is recognized for its ability to enhance the degradation of the androgen receptor (AR), a key mechanism in suppressing the proliferation of certain cancer cells.[15]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS:52328-98-0 | AR degradation enhancer,antiumor agent | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 4. naturevibe.com [naturevibe.com]
- 5. Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.at [fishersci.at]
- 9. laurentian.ca [laurentian.ca]
- 10. esschemco.com [esschemco.com]
- 11. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | C23H24O6 | CID 6477182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dimethylcurcumin Edges Out Curcumin in Anticancer Efficacy, Preclinical Data Suggests
New research indicates that dimethylcurcumin (DMC), a synthetic analog of curcumin, demonstrates superior anticancer activity compared to its naturally occurring counterpart. Enhanced stability, greater bioavailability, and more potent induction of cancer cell death are among the key advantages positioning DMC as a promising candidate for further oncological drug development.
For decades, curcumin, the active polyphenol in turmeric, has been a subject of intense scientific scrutiny for its pleiotropic anticancer properties. However, its clinical translation has been significantly hampered by poor absorption, rapid metabolism, and low systemic bioavailability. This compound, a structurally modified version of curcumin, appears to overcome several of these limitations, exhibiting enhanced efficacy in preclinical cancer models. This guide provides a comprehensive comparison of the anticancer effects of this compound and curcumin, supported by experimental data from peer-reviewed studies.
Superior In Vitro Cytotoxicity of this compound
A substantial body of evidence from in vitro studies highlights the superior cytotoxic effects of this compound across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently lower for DMC compared to curcumin.
| Cell Line | Cancer Type | This compound (DMC) IC50 (µM) | Curcumin (CUR) IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 43.4 | >50 | [1] |
| SW480 | Colon Cancer | 28.2 | >50 | [1] |
| MCF-7 | Breast Cancer | Lower than CUR | 21.22 | [2] |
| MDA-MB-231 | Breast Cancer | Lower than CUR | 26.9 | [2] |
| Caki | Renal Cell Carcinoma | More potent than CUR | Less potent than DMC | [1] |
| A431 | Skin Squamous Cell Carcinoma | 9.2 (at 48h) | Not specified | [3] |
| HaCaT | Keratinocyte | 16.22 (at 48h) | Not specified | [3] |
Enhanced Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to be a more potent inducer of apoptosis, or programmed cell death, in cancer cells than curcumin. This is a critical mechanism for eliminating malignant cells. Furthermore, DMC is more effective at halting the cell cycle, thereby preventing cancer cell proliferation.
In a comparative study on human colon cancer cells, DMC was found to be significantly more effective at inducing apoptosis than curcumin.[4] This is often attributed to its greater stability within the cellular environment, allowing for a more sustained pro-apoptotic signal.[4]
Studies have also demonstrated that this compound can induce a G2/M phase cell cycle arrest in leukemia cells more effectively than curcumin, preventing the cells from dividing and proliferating.[5]
Differential Impact on Key Signaling Pathways
Both curcumin and its dimethylated analog exert their anticancer effects by modulating a multitude of signaling pathways. However, notable differences in their mechanisms of action have been observed.
The NF-κB Pathway
The transcription factor NF-κB plays a pivotal role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Both curcumin and this compound are known inhibitors of the NF-κB pathway. However, some studies suggest that the structural modifications in DMC may lead to a more potent or sustained inhibition of this critical oncogenic pathway.[6]
Apoptosis Pathways
This compound has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. In head and neck squamous cell carcinoma cells, DMC was found to upregulate pro-apoptotic proteins like FasL, cleaved caspase-8, Bax, and Bad, while downregulating anti-apoptotic proteins such as Bcl-xL and Bcl-2.[6]
Anti-Metastatic Effects via MMP Regulation
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and migration. Both this compound and curcumin have been shown to inhibit the activity and expression of MMPs. However, studies on human fibrosarcoma cells have indicated that DMC has a higher potency than curcumin in decreasing the secretion of active MMP-2 and MMP-9.[7][8] This suggests that DMC may be more effective at preventing cancer metastasis.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or curcumin for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Cells are treated with this compound or curcumin, then harvested and washed.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed in ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which stoichiometrically binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with this compound or curcumin, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins, NF-κB). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
Conclusion
The available preclinical data strongly suggests that this compound is a more effective anticancer agent than curcumin. Its enhanced chemical stability translates to greater bioavailability and more potent biological activity, including superior induction of apoptosis and inhibition of cell proliferation and metastasis-related pathways. While these findings are promising, it is crucial to note that the majority of this research has been conducted in vitro and in animal models. Further investigation, including rigorous clinical trials, is necessary to validate the therapeutic potential of this compound in human cancer patients. Nevertheless, the comparative evidence to date positions this compound as a compelling lead compound for the development of next-generation curcumin-based cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin, demethoxycurcumin and bisdemethoxycurcumin differentially inhibit cancer cell invasion through the down-regulation of MMPs and uPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Androgen Effects of Dimethylcurcumin and Enzalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-androgen properties of Dimethylcurcumin (ASC-J9) and Enzalutamide, two prominent compounds in prostate cancer research. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to offer an objective resource for evaluating their therapeutic potential.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values and key effects on the androgen receptor (AR) and cell proliferation for this compound and Enzalutamide in various prostate cancer cell lines.
| Parameter | This compound (ASC-J9) | Enzalutamide | Prostate Cancer Cell Line(s) |
| IC50 (Cell Proliferation) | 6.5 µM (AR-positive)[1] | 5.6 ± 0.8 μM[2] | LNCaP (AR-positive) |
| 16.0 µM (AR-negative)[1] | 34.9 ± 9 μM (extrapolated)[2] | PC-3 (AR-negative) | |
| 27.0 µM (normal prostate cells)[1] | ~10 µM inhibits proliferation[3] | ZR75-1, BT549 (Breast Cancer, AR+) | |
| Not specified | 14.7705 µM (Enzalutamide-resistant)[4] | C4-2B (Enzalutamide-resistant) | |
| Effect on AR Expression | Enhances AR degradation[1][5] | Induces AR degradation to a limited extent, mediated by the proteasome system[6] | LNCaP[6] |
| Degrades both wild-type and mutant AR (AR-F876L)[1] | Does not alter AR mRNA levels[6] | LNCaP[6] | |
| Suppresses AR signaling pathways by degradation of full-length and splice variants of ARs[7] | Increased AR expression in resistant cell lines[8] | Enzalutamide-resistant cells | |
| Effect on Cell Proliferation | Inhibits prostate cancer cell proliferation[5] | Significantly suppresses cell growth[6] | LNCaP[6] |
| Suppresses proliferation and invasion[1] | Inhibits growth of AR-positive breast cancer cells[3] | ZR75-1, BT549 | |
| Inhibits PC-3 cell viability in a dose- and time-dependent manner[9] | No significant effects on growth of enzalutamide-resistant PC-3 cells[2] | PC-3 |
Mechanisms of Action
This compound and Enzalutamide exhibit distinct mechanisms in their anti-androgen activity.
This compound (ASC-J9): The primary mechanism of this compound is the enhancement of androgen receptor (AR) degradation[5]. This action is not limited to the wild-type AR but also extends to mutant forms, such as AR-F876L, and splice variants, which are often implicated in the development of resistance to conventional anti-androgen therapies[1][7]. By promoting the degradation of the AR protein, this compound effectively disrupts AR signaling pathways.
Enzalutamide: Enzalutamide is a potent second-generation androgen receptor antagonist[10]. It functions by competitively inhibiting the binding of androgens to the AR[6]. Furthermore, it obstructs the nuclear translocation of the AR, its binding to DNA, and the subsequent recruitment of co-regulators necessary for gene transcription[6]. While Enzalutamide can induce some AR degradation, this effect is considered limited and is partially mediated by the proteasome system[6].
A key distinction lies in their impact on AR protein levels. While Enzalutamide primarily blocks AR activity, this compound actively reduces the total cellular pool of AR protein. This difference has implications for the development of resistance, as upregulation of AR expression is a known resistance mechanism to Enzalutamide[8].
dot
References
- 1. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzalutamide-induced Proteolytic Degradation of the Androgen Receptor in Prostate Cancer Cells Is Mediated Only to a Limited Extent by the Proteasome System | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Demethoxycurcumin inhibits cell proliferation, migration and invasion in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Dimethylcurcumin: A Comparative Analysis of its Efficacy Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dimethylcurcumin's (DMC) anti-cancer properties against various cancer cell lines and other curcumin analogs. The information is supported by experimental data from multiple studies, with detailed methodologies for key experiments to facilitate reproducibility.
Introduction
This compound, a synthetic analog of curcumin, has garnered significant attention in oncology research.[1] Curcumin, the active compound in turmeric, is known for its anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] However, its clinical application is often hindered by poor water solubility and low bioavailability.[1][3] this compound has been developed to overcome these limitations, demonstrating enhanced stability and, in many cases, greater potency against various cancer cell lines.[4][5] This guide summarizes the current findings on this compound's efficacy, its mechanisms of action, and compares it with its parent compound, curcumin, and other analogs.
Data Presentation: Comparative Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colon Cancer | HT-29 | 43.4 | [4] |
| SW480 | 28.2 | [4] | |
| SW620 | - | [4] | |
| Breast Cancer | MCF-7 | - | [2][4] |
| MDA-MB-231 | - | [6] | |
| T-47D | - | [4] | |
| MDAMB435S | - | [4] | |
| Lung Cancer | NCI-H460 | 1.62-2.50 | [7] |
| NCI-H358 | 1.62-2.50 | [7] | |
| A549 | 1.62-2.50 | [7] | |
| CL1-5 | - | [4] | |
| H1975 | - | [4] | |
| Prostate Cancer | AR-positive cells | 6.5 | [4] |
| AR-negative cells | 16.0 | [4] | |
| Hepatocellular Carcinoma | HepG2/C3A | 37 | [4] |
| Renal Cell Carcinoma | Caki | Potent (exact IC50 not specified) | [4] |
Note: Some studies confirmed potent activity without specifying exact IC50 values.
Table 2: Comparative Efficacy of Curcuminoids
Studies have shown that this compound and other curcumin analogs can have differential effects on cancer cells.
| Compound | Relative Potency in Inhibiting Cancer Cell Invasion | Key Findings | Reference |
| This compound (DMC) | More potent than curcumin in many cell lines.[4] | Often exhibits higher bioactivity and is less toxic to normal cells compared to curcumin.[4] | [4][8] |
| Curcumin | Baseline for comparison. | Effective, but often less potent than its analogs.[8] | [8] |
| Bisdemethoxycurcumin (BDMC) | BDMC ≥ DMC > Curcumin | Shows higher antimetastatic potency than curcumin. | [8] |
| Demethoxycurcumin (DMC analog) | BDMC ≥ DMC > Curcumin | Also demonstrates higher antimetastatic potency than curcumin. | [8] |
Mechanisms of Action and Signaling Pathways
This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and degradation of key proteins involved in cancer progression.[4][9]
One of the well-documented mechanisms of this compound is its ability to enhance the degradation of the androgen receptor (AR), which is crucial in prostate cancer.[9][10] In other cancers, it has been shown to induce apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage.[4]
Caption: this compound-induced apoptosis pathway.
Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the efficacy of this compound.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[7]
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[11] Include a vehicle control (DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
References
- 1. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin, demethoxycurcumin and bisdemethoxycurcumin differentially inhibit cancer cell invasion through the down-regulation of MMPs and uPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dimethylcurcumin and Bicalutamide in Prostate Cancer
In the landscape of prostate cancer therapeutics, particularly those targeting the androgen receptor (AR), both Dimethylcurcumin (ASC-J9) and Bicalutamide stand out as significant molecules. While Bicalutamide is a well-established non-steroidal antiandrogen, this compound, a derivative of curcumin, has emerged as a promising agent with a distinct mechanism of action. This guide provides a detailed, data-supported comparison of their performance, mechanisms, and experimental backing for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Androgen Receptor Inhibitors
The fundamental difference between this compound and Bicalutamide lies in their interaction with the androgen receptor, a key driver of prostate cancer growth.
Bicalutamide: The Competitive Antagonist
Bicalutamide functions as a pure, non-steroidal anti-androgen.[1] It operates through competitive inhibition, directly competing with androgens like testosterone for binding to the androgen receptor.[2] By binding to the AR, Bicalutamide prevents the receptor's activation and subsequent translocation into the cell nucleus, which in turn halts the expression of genes responsible for prostate cancer cell growth and proliferation.[2] However, mutations in the androgen receptor can sometimes convert Bicalutamide from an antagonist into an agonist, paradoxically stimulating prostate cancer growth.[3]
This compound: The Androgen Receptor Degrader
In contrast, this compound (also known as ASC-J9) does not act as a conventional androgen receptor antagonist.[4] Instead, it is classified as an androgen receptor degradation enhancer.[5][6] this compound promotes the degradation of the AR protein itself, effectively reducing the total amount of AR available within the cancer cells.[5] This mechanism offers a potential advantage in overcoming resistance mechanisms that involve AR overexpression or mutations. This compound has been shown to degrade both full-length and splice variant forms of the androgen receptor.[6]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes key quantitative data from preclinical studies, offering a glimpse into the comparative efficacy of this compound and Bicalutamide in prostate cancer cell lines.
| Parameter | This compound (ASC-J9) | Bicalutamide | Prostate Cancer Cell Line(s) | Supporting Experimental Data |
| Effect on AR Protein Levels | Dose-dependent degradation of full-length AR and AR splice variants.[6] | Can stabilize AR's association with cytosolic heat shock protein complexes, but does not typically degrade the receptor.[7] | CWR22Rv1, C81, C4-2 | Western Blot analysis showing decreased AR protein levels after treatment with this compound. |
| Inhibition of Cell Growth | Significantly suppresses DHT-induced cell growth at concentrations of 5 or 10 μM.[6] | Inhibits androgen-dependent cell growth. | LNCaP, C81, C4-2 | MTT assays demonstrating a reduction in cell viability upon treatment. |
| Effect on AR-Targeted Genes | Effectively suppresses the expression of AR-targeted genes.[6] | Blocks the transcription of AR target genes by preventing coactivator binding.[8][9] | CWR22Rv1-fARKD, LNCaP | Quantitative real-time PCR (qRT-PCR) or reporter gene assays measuring the expression of genes like PSA. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Western Blot Analysis for AR Protein Degradation
-
Cell Culture and Treatment: Prostate cancer cells (e.g., CWR22Rv1) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound (e.g., 1-10 µM) or Bicalutamide for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is included.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
MTT Assay for Cell Viability
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or Bicalutamide. Control wells receive the vehicle.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and Bicalutamide on the androgen receptor signaling pathway are visualized below.
Caption: Androgen Receptor Signaling: Bicalutamide vs. This compound.
The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of these two compounds.
Caption: In Vivo Xenograft Model Workflow for Drug Comparison.
Conclusion
Bicalutamide and this compound represent two distinct strategies for targeting the androgen receptor in prostate cancer. Bicalutamide acts as a direct competitive antagonist, a well-established and clinically validated approach.[10] this compound, on the other hand, offers a novel mechanism by promoting the degradation of the androgen receptor, which may provide a therapeutic advantage, particularly in the context of resistance mediated by AR overexpression or mutation. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these two agents in various stages of prostate cancer. The preclinical data presented here, however, underscore the potential of this compound as a valuable addition to the arsenal of anti-prostate cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 3. Bicalutamide - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of androgen receptor antagonism by bicalutamide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Unraveling the Complexity: A Comparative Guide to the Reproducibility of Dimethylcurcumin's Anti-Cancer Effects
For Immediate Release
A Deep Dive into the Scientific Literature Reveals Nuances in the Anti-Cancer Efficacy of Dimethylcurcumin, Highlighting the Critical Role of Experimental Design in Research Reproducibility.
[City, State] – this compound (DiMC), a synthetic analog of curcumin, has emerged as a promising anti-cancer agent, demonstrating enhanced stability and bioavailability compared to its parent compound. However, a comprehensive analysis of the existing scientific literature reveals a landscape of varied and sometimes disparate findings regarding its efficacy. This guide provides a detailed comparison of published studies on DiMC's anti-cancer effects, with a focus on the reproducibility of these findings. By examining the experimental protocols and quantitative data from various research groups, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the factors that may influence the reported outcomes.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic compound. The following tables summarize the reported IC50 values for DiMC and its related analog, demethoxycurcumin (DMC), across a range of cancer cell lines. The variability in these values underscores the importance of considering the specific experimental conditions when comparing results.
Table 1: Reported IC50 Values of this compound (DiMC) and its Analogs on Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Citation |
| This compound | Breast | MCF-7 | ~25.30 | 48 | [1] |
| This compound | Breast | MDA-MB-231 | 3.37 | 72 | [2] |
| This compound | Colon | HT-29 | 9.80 (as DMCH) | 48 | [3] |
| This compound | Colon | SW620 | 7.50 (as DMCH) | 48 | [3] |
| This compound | Prostate | PC-3 | ~10-12 (Curcumin) | 72 | [4] |
| This compound | Prostate | LNCaP | 6.5 (as ASC-J9) | Not Specified | [5] |
| Demethoxycurcumin | Head and Neck | FaDu | 37.78 | 24 | [6] |
| Demethoxycurcumin | Colon | HT-29 | Not specified, but active | 24 | [7] |
Note: "DMCH" refers to a specific analog of this compound. "ASC-J9" is another name for this compound. IC50 values for curcumin are included for context where DiMC data is limited.
Experimental Protocols: A Closer Look at Methodologies
The observed variations in IC50 values can often be attributed to differences in experimental protocols. Below are detailed methodologies for the key assays used to assess DiMC's anti-cancer effects, as compiled from the reviewed literature.
Cytotoxicity Assays (MTT and CCK-8)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Cell Counting Kit-8 (CCK-8) assays are colorimetric assays widely used to assess cell metabolic activity, which is an indicator of cell viability.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or the vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
CCK-8: CCK-8 solution is added to each well and incubated for 1-4 hours.
-
-
Solubilization (for MTT): The formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects.
1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide are then added.
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
2. Hoechst 33258 Staining: This fluorescence microscopy-based assay is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Treatment and Fixation: Cells are treated with this compound and then fixed.
-
Staining: The fixed cells are stained with Hoechst 33258 dye.
-
Visualization: The cells are observed under a fluorescence microscope to assess nuclear morphology.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows described in the literature.
Caption: A generalized workflow for in vitro studies investigating the anti-cancer effects of this compound.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways modulated by this compound.
Caption: An overview of the NF-κB signaling pathway and its inhibition by this compound.
Discussion: The Path Towards Reproducible Research
The variability in the reported anti-cancer effects of this compound highlights a critical challenge in preclinical cancer research: reproducibility. Several factors can contribute to these discrepancies:
-
Cell Line Heterogeneity: Different cancer cell lines, even from the same tissue of origin, can exhibit distinct genetic and phenotypic characteristics, leading to varied responses to the same compound.
-
Experimental Conditions: Minor variations in experimental parameters, such as cell passage number, serum concentration in the culture medium, and the specific formulation of the compound, can significantly impact the outcome.
To enhance the reproducibility of research on this compound and other promising anti-cancer agents, it is imperative for the scientific community to adopt more standardized protocols and to provide comprehensive details of experimental methodologies in publications. This will facilitate more accurate comparisons between studies and accelerate the translation of promising preclinical findings into clinical applications.
This guide serves as a starting point for researchers interested in the anti-cancer properties of this compound, providing a comparative overview of the existing data and a framework for designing future studies with a strong emphasis on reproducibility.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro [mdpi.com]
- 4. Anti-cancer potential of synergistic phytochemical combinations is influenced by the genetic profile of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of Curcuma purpurascens BI. rhizome on HT-29 colon cancer cells through mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergy: A Comparative Guide to Dimethylcurcumin in Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Dimethylcurcumin (ASC-J9) with other established anticancer drugs. The following sections detail the enhanced efficacy of these combinations, supported by experimental data, and provide comprehensive methodologies for key validation assays.
This compound, a synthetic analog of curcumin, has garnered significant attention for its potent anti-cancer properties and improved bioavailability compared to its parent compound. Its therapeutic potential is further amplified when used in combination with conventional chemotherapeutic agents, leading to synergistic effects that can enhance treatment efficacy and potentially reduce drug-related toxicities. This guide explores the synergistic interactions of this compound with cisplatin, doxorubicin, and 5-fluorouracil, providing a data-driven overview for advancing cancer therapy research.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with various chemotherapeutic agents has been evaluated in several preclinical studies. The following tables summarize the quantitative data from these investigations, highlighting the enhanced anti-cancer activity achieved through these combinations.
Table 1: Synergistic Effect of this compound (ASC-J9) with Cisplatin in Bladder Cancer
| Cell Line | Treatment | Tumor Growth Inhibition (in vivo) | Key Molecular Effects | Reference |
| TCC-SUP (human bladder cancer) | Cisplatin alone | Moderate | Increased apoptosis | [1] |
| ASC-J9 alone | Moderate | Decreased AR and NF-κB signaling | [1] | |
| ASC-J9 + Cisplatin | Significantly enhanced | Further increased apoptosis, suppressed AR and NF-κB signaling, increased p21 expression | [1] |
Table 2: Additive Effect of this compound (DMC) with 5-Fluorouracil (5-Fu) in Colon Cancer
| Cell Line | Drug | IC50 (µmol/L) | Combination Effect | Reference |
| SW480 | DMC | 160.10 | Additive | [2] |
| 5-Fu | 46.88 (mg/L) | [2] | ||
| SW620 | DMC | 34.00 | Additive | [2] |
| 5-Fu | 29.58 (mg/L) | [2] |
Note: The study reported an additive effect based on the combination index.
Table 3: Synergistic Potential of Curcumin (Parent Compound) with Doxorubicin in Breast Cancer
| Cell Line | Treatment | IC50 | Combination Index (CI) | Key Molecular Effects | Reference |
| MDA-MB-231 | Curcumin | 50 µM | - | - | [2] |
| Doxorubicin | 2.25 µM | - | - | [2] | |
| Curcumin + Doxorubicin | Reduced IC50 for Doxorubicin | < 1 (Synergism) | Increased apoptosis, S-phase cell cycle arrest, upregulation of p53, CHEK2, BRCA-1, and BRCA-2 | [2] |
Note: While this study used curcumin, its findings suggest a strong potential for similar synergistic interactions with its analog, this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3][4][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug (cisplatin, doxorubicin, or 5-fluorouracil), or the combination of both for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.[7][8][9][10][11]
-
Cell Treatment: Treat cells with the respective drugs or drug combinations for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
In Vivo Tumor Growth Model (Xenograft)
This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.[1][12]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., TCC-SUP bladder cancer cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Drug Administration: Randomly assign the mice to different treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both. Administer the drugs via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.
Visualizing the Mechanisms of Synergy
The synergistic effects of this compound with other chemotherapeutic agents are rooted in their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Caption: Experimental workflow for validating synergistic drug effects.
The synergistic interaction between this compound (ASC-J9) and cisplatin in bladder cancer involves the dual targeting of the Androgen Receptor (AR) and NF-κB signaling pathways.
Caption: ASC-J9 and Cisplatin synergistic signaling pathways.
The potential synergistic mechanism of this compound's parent compound, curcumin, with doxorubicin involves the modulation of key regulators of apoptosis and cell cycle.
Caption: Curcumin and Doxorubicin synergistic signaling pathways.
References
- 1. ASC-J9® increases the bladder cancer chemotherapy efficacy via altering the androgen receptor (AR) and NF-κB survival signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comparative-in-vivo-evaluations-of-curcumin-and-its-analog-difluorinated-curcumin-against-cisplatin-induced-nephrotoxicity - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin Synergizes with Cisplatin to Inhibit Colon Cancer through Targeting the MicroRNA-137-Glutaminase Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinacrine and Curcumin in combination decreased the breast cancer angiogenesis by modulating ABCG2 via VEGF A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Therapy of Curcumin and Cisplatin Encapsulated in Niosome Nanoparticles for Enhanced Oral Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Dimethylcurcumin Elicits a Distinct Gene Expression Profile Compared to Curcumin, Offering Novel Therapeutic Avenues
For Immediate Release
Key Distinctions in Gene Regulation
While both curcumin and Dimethylcurcumin exhibit pleiotropic effects on cellular signaling, their impact on gene expression profiles diverges significantly. This compound often demonstrates a more potent and specific activity, particularly in targeting pathways related to cancer progression and fibrosis.
Comparative Analysis of Differentially Expressed Genes
The following tables summarize the differential effects of this compound and curcumin on key gene sets as reported in preclinical studies.
Table 1: Regulation of Genes Involved in Cancer Cell Proliferation and Invasion
| Gene/Gene Family | This compound (ASC-J9) Effect | Curcumin Effect | Key Findings |
| ATF3 | Upregulation | Not consistently reported as a primary target | This compound uniquely upregulates the tumor suppressor ATF3, leading to the suppression of prostate cancer cell proliferation and invasion.[1] |
| PTK2 | Downregulation (via ATF3) | Not directly reported | The upregulation of ATF3 by this compound subsequently leads to the downregulation of PTK2, a gene involved in cell adhesion and migration.[1] |
| MMPs (MMP-2, MMP-9) | Downregulation | Downregulation | Both compounds downregulate matrix metalloproteinases involved in extracellular matrix degradation and cancer cell invasion. However, some curcumin analogs show higher potency than curcumin itself.[2] |
| uPA | Downregulation | Downregulation | Both compounds reduce the expression of urokinase-type plasminogen activator, a key enzyme in cancer metastasis.[2] |
| Cell Division Genes (LIF, CALR, UBE2S, etc.) | Downregulation | Variable | In keloid fibroblasts, this compound downregulates a cluster of genes associated with cell division that are upregulated in the disease state.[3] |
Table 2: Regulation of Genes Involved in Oxidative Stress and Inflammation
| Gene/Gene Family | This compound (ASC-J9) Effect | Curcumin Effect | Key Findings |
| HMOX1 | Upregulation | Upregulation | Both compounds induce the expression of Heme Oxygenase 1, a key antioxidant enzyme. This compound was shown to induce even higher levels of HMOX1 protein in normal fibroblasts compared to keloid fibroblasts.[3] |
| Oxidoreductase Genes (AKR1B10, AKR1C1, etc.) | Upregulation | Not specifically compared | This compound upregulates a set of genes associated with oxidoreductase activity and glutathione metabolism, enhancing the antioxidant defense.[3] |
| Pro-inflammatory Genes (S100A8, S100A9) | Downregulation | Downregulation | This compound diminishes the expression of pro-inflammatory genes that are elevated in keloid fibroblasts. Curcumin is also well-known for its anti-inflammatory properties through various mechanisms.[3] |
Table 3: Regulation of Genes in Fibrotic Pathways
| Gene/Gene Family | This compound (ASC-J9) Effect | Curcumin Effect | Key Findings |
| Collagen Genes (COL1A1, COL11A1, etc.) | Downregulation | Not specifically compared | This compound downregulates the expression of several collagen genes that are upregulated in keloid fibroblasts, suggesting a potent anti-fibrotic effect.[3] |
| Fibrosis-related Genes (ELN, POSTN, THBS1) | Downregulation | Not specifically compared | This compound treatment leads to a decrease in the expression of genes associated with extracellular matrix production in keloid fibroblasts.[3] |
Differential Impact on Signaling Pathways
The distinct gene expression profiles induced by this compound and curcumin translate to differential modulation of key signaling pathways.
This compound's Unique Targeting of the ATF3-PTK2 Axis
A key differentiator for this compound is its ability to upregulate Activating Transcription Factor 3 (ATF3), a tumor suppressor. This, in turn, leads to the downregulation of Protein Tyrosine Kinase 2 (PTK2), a critical mediator of cell migration and invasion. This specific pathway modulation has not been prominently reported for curcumin.
Caption: this compound's unique upregulation of ATF3 and subsequent downregulation of PTK2.
Broader Anti-inflammatory and Anti-Fibrotic Effects of this compound
In the context of fibrosis, this compound demonstrates a pronounced effect on downregulating a broad range of genes associated with extracellular matrix production and inflammation. While curcumin is known for its anti-inflammatory properties, the specific and potent anti-fibrotic gene signature of this compound appears to be a distinguishing feature.
Caption: this compound's inhibitory effect on fibrotic and inflammatory gene expression.
Experimental Methodologies
The findings presented in this guide are based on the following experimental protocols:
RNA Sequencing for Gene Expression Profiling (ASC-J9 in Keloid Fibroblasts)
-
Cell Culture: Primary normal fibroblasts (NFs) and keloid fibroblasts (KFs) were cultured. For treatment, cells were treated with DMSO (control) or 10 μM ASC-J9 for 24 hours.[3]
-
RNA Extraction and Sequencing: Total RNA was extracted, and library preparation was performed. The sequencing was carried out on an Illumina NovaSeq 6000 platform.[3]
-
Data Analysis: Raw reads were filtered, and the clean reads were mapped to the human reference genome. Differential expression analysis was performed to identify genes with significant changes in expression. Gene Ontology (GO) and pathway enrichment analysis were conducted to determine the biological functions of the differentially expressed genes.[3]
Caption: Experimental workflow for RNA sequencing analysis of this compound-treated fibroblasts.
Gene Expression Analysis in Prostate Cancer Cells (ASC-J9)
-
Cell Lines and Treatment: Human prostate cancer cell lines (C4-2 and CWR22Rv1) were used. Cells were treated with DMSO (control) or ASC-J9.[1]
-
RNA Isolation and RT-qPCR: Total RNA was isolated, and reverse transcription was performed to synthesize cDNA. Quantitative real-time PCR (RT-qPCR) was used to measure the mRNA expression levels of specific genes, such as ATF3.[1]
-
Microarray Analysis: For broader gene expression profiling, microarray analysis was performed on cells treated with DMSO or ASC-J9. The differentially expressed genes were then subjected to functional analysis.[1]
In Vitro Invasion and Gene Expression Assays (Curcumin and Analogs)
-
Cell Line: Human fibrosarcoma cells (HT-1080) were used.[2]
-
Treatment: Cells were treated with varying concentrations of curcumin, demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC).[2]
-
Invasion Assay: The effect on cancer cell invasion was assessed using a Matrigel invasion assay.[2]
-
Zymography: The activity of MMP-2 and MMP-9 in the conditioned media was determined by gelatin zymography.[2]
-
Western Blotting: The protein expression levels of uPA, MT1-MMP, and TIMP-2 were analyzed by Western blotting.[2]
Conclusion
The available evidence strongly indicates that this compound and curcumin, while structurally related, are not interchangeable in their biological activities at the genomic level. This compound exhibits a more targeted and, in some cases, more potent effect on specific gene expression pathways implicated in cancer and fibrosis. These findings underscore the potential of this compound as a distinct therapeutic agent and highlight the importance of further head-to-head comparative studies to fully elucidate their differential mechanisms of action for targeted drug development.
References
- 1. ASC-J9® suppresses prostate cancer cell proliferation and invasion via altering the ATF3-PTK2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin, demethoxycurcumin and bisdemethoxycurcumin differentially inhibit cancer cell invasion through the down-regulation of MMPs and uPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASC-J9 Blocks Cell Proliferation and Extracellular Matrix Production of Keloid Fibroblasts through Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Metabolic Stability of Dimethylcurcumin and Other Curcuminoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of Dimethylcurcumin against other naturally occurring curcuminoids: curcumin, demethoxycurcumin, and bisdemethoxycurcumin. Understanding the metabolic fate of these compounds is crucial for their development as therapeutic agents, as stability directly impacts bioavailability and efficacy. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of metabolic pathways and experimental workflows.
Introduction to Curcuminoids and Metabolic Stability
Curcuminoids, the active polyphenolic compounds in turmeric (Curcuma longa), have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The primary curcuminoids are curcumin, demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC).[3] Despite their therapeutic potential, the clinical application of natural curcuminoids is often hampered by poor metabolic stability, leading to low bioavailability.[4][5]
This compound (also known as dimethoxycurcumin), a synthetic analogue of curcumin, has been developed to overcome these limitations.[6] Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily in the liver. A higher metabolic stability generally leads to a longer half-life and increased systemic exposure, enhancing the therapeutic potential of a drug candidate. This guide provides a comparative analysis of the metabolic stability of this compound versus other key curcuminoids.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of this compound and other curcuminoids in human liver microsomes. The key parameters presented are half-life (t½) and intrinsic clearance (Clint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Table 1: In Vitro Metabolic Stability of Curcuminoids in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (Cl'int, µL/min/mg protein) | Reference |
| Curcumin | 11.3 | 129.2 | [4] |
| Demethoxycurcumin (DMC) | 15.6 | 93.6 | [4] |
| Tetrahydrocurcumin (THC) | 4.9 | 296.9 | [4] |
| Tetrahydro-demethoxycurcumin (4HDC) | 5.8 | 249.1 | [4] |
*Note: Data for this compound and Bisdemethoxycurcumin from the same direct comparative study were not available in the public domain. However, other studies have qualitatively reported that this compound is more stable than curcumin.[6] Tetrahydrocurcumin and Tetrahydro-demethoxycurcumin are major metabolites of curcumin and demethoxycurcumin, respectively, and their stability is also presented for context.
Table 2: In Vivo Pharmacokinetic Parameters of Curcuminoids in Mice
| Compound | Cmax (ng/mL) | AUC(0-48h) (ng·h/mL) | Formulation | Reference |
| Curcumin | 209 | 2285 | Solid Lipid Nanoparticles | [7] |
| Mixed Curcuminoids (Curcumin, DMC, BDMC) | 285 | 2811 | Solid Lipid Nanoparticles | [7] |
*Note: This table provides in vivo data in mice, suggesting that a mixture of curcuminoids may have slightly different pharmacokinetic properties compared to curcumin alone. It is important to note that formulation can significantly impact these parameters.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines the general procedure for assessing the metabolic stability of a compound using liver microsomes, a common in vitro model for studying Phase I metabolism.[8][9]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and a cofactor.
Materials:
-
Test compounds (this compound, Curcumin, etc.)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Positive control compounds with known metabolic stability (e.g., Dextromethorphan, Midazolam)[10]
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO), and then dilute it in the phosphate buffer to the final desired concentration (typically 1 µM).[10]
-
Prepare the liver microsomal suspension in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[8] Keep on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomal suspension and the test compound.
-
Incubate the plate at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.[10]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg protein/mL).
-
Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal absorption of drugs and assess whether a compound is a substrate for efflux transporters.[11]
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)[12]
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions. The medium should be changed every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Alternatively, the permeability of a paracellular marker like Lucifer yellow can be assessed.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test compound solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specific time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment in the reverse direction to assess efflux. Add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
Visualizing Metabolic Pathways and Workflows
Metabolic Pathway of Curcuminoids
The metabolism of curcuminoids primarily involves two phases. Phase I metabolism involves reduction of the double bonds in the heptadienone chain, while Phase II involves conjugation with glucuronic acid or sulfate.[4][13]
Caption: Metabolic pathway of curcuminoids.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the key steps in determining the in vitro metabolic stability of a compound.
Caption: In vitro metabolic stability assay workflow.
Conclusion
Researchers and drug developers should consider the metabolic profiles of different curcuminoids when selecting candidates for further investigation. The experimental protocols provided in this guide offer a foundation for conducting such comparative studies to generate robust and reliable data for informed decision-making in the drug development process. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of the metabolic stability of this compound against other curcuminoids.
References
- 1. Relationship between the in vitro efficacy, pharmacokinetics and in vivo efficacy of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics-Driven Evaluation of the Antioxidant Activity of Curcuminoids and Their Major Reduced Metabolites—A Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a Single Dose of Turmeric Curcuminoids Depends on Formulation: Results of a Human Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic and pharmacokinetic studies of curcumin, demethoxycurcumin and bisdemethoxycurcumin in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mttlab.eu [mttlab.eu]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. mercell.com [mercell.com]
- 11. enamine.net [enamine.net]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Curcuminoids form reactive glucuronides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Dimethylcurcumin in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of Dimethylcurcumin (DiMC) in preclinical models. It objectively compares its performance with its parent compound, curcumin, and outlines the experimental data supporting its potential as a therapeutic agent.
Introduction
This compound (DiMC), a synthetic analog of curcumin, has garnered significant interest in preclinical cancer research. Curcumin, a natural polyphenol derived from turmeric, is known for its pleiotropic anti-cancer effects, including the modulation of various signaling pathways. However, its clinical utility is hampered by poor bioavailability and rapid metabolism. DiMC was developed to overcome these limitations, exhibiting enhanced metabolic stability and increased potency in various cancer models. This guide delves into the preclinical data to assess its therapeutic index, a critical parameter in drug development that measures the window between a compound's efficacy and its toxicity.
Comparative Efficacy and Toxicity: this compound vs. Curcumin
The therapeutic index is a ratio comparing the dose of a therapeutic agent that causes toxicity to the dose that produces the desired therapeutic effect. A higher therapeutic index indicates a wider margin of safety. While specific therapeutic index values are not always explicitly calculated and reported in preclinical literature, a comparative analysis of efficacy (e.g., IC50 values) and toxicity (e.g., LD50 or Maximum Tolerated Dose - MTD) provides a strong indication of a compound's therapeutic window.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Cell Line | Cancer Type | This compound (DiMC) IC50 (µM) | Curcumin IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 43.4 | >50 | [1] |
| SW480 | Colon Cancer | 28.2 | >50 | [1] |
| HepG2/C3A | Hepatocellular Carcinoma | 37 | Not Reported | [1] |
| AR-positive Prostate Cancer Cells | Prostate Cancer | 6.5 | Not Reported | [1] |
| AR-negative Prostate Cancer Cells | Prostate Cancer | 16.0 | Not Reported | [1] |
| Normal Prostate Cells | Normal | 27.0 | Not Reported | [1] |
Note: Lower IC50 values indicate higher potency. The data suggests that DiMC is more potent than curcumin in inhibiting the growth of colon cancer cells. It also shows selectivity towards androgen receptor-positive prostate cancer cells over normal prostate cells.
In Vivo Efficacy
Preclinical in vivo studies in animal models provide crucial information on the anti-tumor activity of a compound in a whole-organism setting.
| Animal Model | Cancer Type | Treatment and Dosage | Key Findings | Reference |
| Human breast cancer-bearing nude mice | Breast Cancer | DiMC (25 mg/kg) vs. Curcumin (50 mg/kg) | DiMC at a lower dose showed a greater tumor-reducing effect than curcumin. | [1] |
| SW480 and HT29 xenograft mice | Colon Cancer | DiMC treatment | Significantly smaller tumors compared to the control group. | [1] |
| C81, C4-2, and CWR22Rv1 xenografted castrated nude mice | Prostate Cancer | DiMC (ASC-J9) | Suppressed tumor growth. | [1] |
Preclinical Toxicity
Toxicity studies are essential to determine the safety profile of a drug candidate. Key parameters include the Lethal Dose 50 (LD50), the dose that is lethal to 50% of the test population, and the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable toxicity.
| Compound | Animal Model | Route of Administration | Toxicity Metric | Value | Reference |
| Curcumin | Rats and Mice | Oral | LD50 | >2000 mg/kg | [2] |
| Curcumin | Human Clinical Trials | Oral | Dose-limiting toxicity | Not observed up to 10 g/day | |
| Chemically Modified Curcumin (CMC 2.24) | Rats | Oral | MTD | >1000 mg/kg/day for 5 days | [1] |
| Demethylatedcurcuminoids (DC) | Rats | Oral | Acute Oral LD50 | >5000 mg/kg | [3] |
Note: Specific LD50 or MTD values for this compound were not explicitly found in the search results. However, data from closely related curcuminoids suggest a high safety profile. The MTD of a chemically modified curcumin (CMC 2.24) was found to be greater than 1000 mg/kg/day in rats, indicating low toxicity.[1] A composition of demethylatedcurcuminoids also showed a very high acute oral LD50 of >5000 mg/kg in rats.[3] Human clinical trials with curcumin have shown it to be safe even at high doses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments based on the available literature.
Determination of In Vitro Cytotoxicity (IC50) using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50%.
Materials:
-
Cancer cell lines (e.g., HT-29, SW480)
-
This compound (DiMC) and Curcumin (as a comparator)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DiMC and curcumin in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., human breast cancer cells)
-
This compound (DiMC) and Curcumin
-
Vehicle (e.g., corn oil, carboxymethylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells in 100 µL of medium) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer DiMC, curcumin, or the vehicle to the respective groups. The route of administration can be oral gavage or intraperitoneal injection, and the dosing schedule can vary (e.g., daily, every other day) for a specified period (e.g., 4 weeks).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the efficacy of the compounds.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a compound that can be administered to animals without causing unacceptable toxicity.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound
-
Vehicle
Procedure:
-
Dose Selection: Select a range of doses based on preliminary toxicity data or literature on similar compounds.
-
Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group.
-
Dose Administration: Administer the compound or vehicle to the animals for a defined period (e.g., 5-14 consecutive days). The route of administration should be relevant to the intended clinical use.
-
Clinical Observations: Observe the animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint and Necropsy: At the end of the study, euthanize the animals. Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy to examine the organs for any abnormalities.
-
Histopathology: Collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (typically >10-15%), or other severe clinical signs of toxicity.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple signaling pathways, primarily by inhibiting the pro-inflammatory transcription factor NF-κB and inducing apoptosis.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many cancers and plays a crucial role in promoting cell proliferation, survival, and inflammation. DiMC has been shown to inhibit this pathway.
References
- 1. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and toxicological evaluation of demethylatedcurcuminoids; a novel standardized curcumin product - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dimethylcurcumin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of dimethylcurcumin, a synthetic curcuminoid under investigation for various therapeutic applications.
This compound is classified as a substance that is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to proper disposal procedures is crucial to mitigate potential environmental and health risks. The following guidelines are based on general laboratory safety protocols and information from safety data sheets (SDS). However, it is imperative to consult and follow all local, state, and federal regulations, as well as your institution's specific waste management policies.
Operational and Disposal Plan
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Do not mix this compound waste with other incompatible chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Avoid disposing of this compound solutions down the drain.[2]
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
4. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[1]
-
Secondary containment (e.g., a tray or bin) is recommended to contain any potential leaks or spills.
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to treat or dispose of the chemical waste yourself unless you are specifically trained and authorized to do so.
-
Follow all instructions provided by your EHS department regarding container sealing, transportation, and documentation.
6. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area if necessary.
-
For small spills, and if you are trained to do so, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.
-
Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Dimethylcurcumin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Dimethylcurcumin is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Based on available safety data sheets, the following PPE is essential when handling this compound.[1] Due to its classification as a potential skin, eye, and respiratory irritant, and its harmful effects if swallowed, a comprehensive approach to personal protection is required.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Prevents skin contact and irritation.[1][2] |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and dust that can cause serious eye irritation.[1][2][3] |
| Body Protection | Impervious clothing, such as a lab coat or a disposable gown, to prevent skin exposure.[1][2][3] | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid inhalation of dust.[1][2] | Prevents respiratory tract irritation.[1] Use in a well-ventilated area or with appropriate exhaust ventilation is also crucial.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to use is critical for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when working with the solid, powdered form to minimize inhalation risks.[1]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]
-
Restricted Access: The handling area should be clearly designated, and access should be limited to authorized personnel only.
2. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the designated handling area.[1]
-
Weighing: When weighing the powdered form, do so in a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
Disposal Plan for this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be considered contaminated and collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.[1]
-
Empty Containers: Original containers should be handled as hazardous waste unless thoroughly decontaminated.
2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, and keep them tightly closed.[1]
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[1]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
